Milataxel
Description
This compound is an orally bioavailable taxane with potential antineoplastic activity. Upon oral administration, this compound and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this compound appears to be a poor substrate for the multidrug resistance (MDR) membrane-associated P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVMHSNIQAICTR-UQYHODNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
| Record name | Milataxel | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Milataxel | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870345 | |
| Record name | Milataxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352425-37-7 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milataxel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milataxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Milataxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILATAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milataxel: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milataxel (also known as MAC-321 or TL-139) is a novel, orally bioavailable taxane analogue developed to overcome some of the limitations of existing taxanes like paclitaxel and docetaxel. Its primary mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division. A key distinguishing feature of this compound is its reduced susceptibility to efflux by the P-glycoprotein (P-gp) pump, suggesting a potential therapeutic advantage in multidrug-resistant (MDR) tumors.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its cellular and molecular interactions.
Core Mechanism of Action: Microtubule Stabilization
Like other members of the taxane class, this compound's primary antineoplastic activity stems from its interaction with tubulin, the protein subunit of microtubules.
1.1. Binding and Stabilization of Microtubules: this compound and its major active metabolite, M-10, bind to the β-tubulin subunit of the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization into free tubulin dimers.[1][4] The dynamic instability of microtubules—the constant switching between periods of polymerization and depolymerization—is essential for the proper formation and function of the mitotic spindle during cell division. By locking the microtubules in a polymerized state, this compound effectively freezes this dynamic process.[5]
1.2. Cell Cycle Arrest and Apoptosis: The stabilization of the mitotic spindle by this compound disrupts the normal progression of mitosis. The spindle assembly checkpoint (SAC) recognizes the abnormal spindle formation and halts the cell cycle in the G2/M phase.[1][5][6] This prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis.[5][6][7]
The P-glycoprotein (P-gp) Efflux Pump Advantage
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp functions as a drug efflux pump, actively removing cytotoxic agents from the cancer cell and reducing their intracellular concentration.
This compound has been specifically designed to be a poor substrate for the P-gp pump.[1] This characteristic allows it to accumulate to effective cytotoxic concentrations within cancer cells that overexpress P-gp, a phenotype that typically confers resistance to other taxanes like paclitaxel and docetaxel.[2][3][8] This enhanced activity in P-gp-overexpressing cell lines has been a key focus of its preclinical evaluation.[2][3][4]
Role of the Major Metabolite: M-10
Upon administration, this compound is metabolized into a major active metabolite known as M-10.[1][9] In vitro studies have shown that M-10 is also a potent cytotoxic agent. However, unlike its parent compound, M-10 is a substrate for P-glycoprotein.[1]
In preclinical xenograft models using non-P-gp overexpressing cell lines, M-10 levels in tumors were found to be approximately 50% higher than those of the parent this compound.[1] This suggests that the overall in vivo antitumor activity of this compound is a composite of the actions of both the parent drug and its active metabolite. The differential susceptibility of this compound and M-10 to P-gp efflux is a critical factor in its therapeutic profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from clinical studies.
Table 1: Pharmacokinetics of Intravenous this compound in Advanced Colorectal Cancer
| Parameter | Value | Unit |
| Dose | 35 | mg/m² |
| Administration Schedule | Every 3 weeks | - |
| Mean Elimination Half-life (t½) | 64 | hours |
| Mean Area Under the Curve (AUC) | 1,708 | ng·h/mL |
Data from a Phase II study in patients with advanced, previously treated colorectal cancer.[2][3][8]
Signaling Pathways
The induction of apoptosis by this compound, following G2/M arrest, involves the modulation of key signaling pathways that control cell death. The pathways described are characteristic of the taxane class of drugs.
5.1. Bcl-2 Phosphorylation Pathway: A primary mechanism through which taxanes induce apoptosis is by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Taxanes induce the phosphorylation of Bcl-2.[6][7] This phosphorylation event inactivates Bcl-2's protective function, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing apoptosis. This process is often independent of the p53 tumor suppressor protein.[6]
Caption: this compound-induced G2/M arrest leads to Bcl-2 phosphorylation and apoptosis.
Experimental Protocols
The following sections describe the generalized methodologies for key experiments used in the preclinical evaluation of microtubule-targeting agents like this compound.
6.1. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
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Objective: To determine if this compound enhances the rate and extent of tubulin polymerization.
-
Methodology:
-
Purified tubulin (>99% pure) is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP solution (required for polymerization), and a polymerization buffer (e.g., PIPES buffer) in a 96-well plate.
-
This compound (or a control compound) is added to the wells at various concentrations.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
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The increase in light scattering (turbidity) due to microtubule formation is measured over time by reading the absorbance at 340 nm.
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An increase in the rate of absorbance change and a higher final plateau compared to a no-drug control indicate that the compound promotes microtubule polymerization.
-
-
Key Reagents: Purified tubulin, GTP, Polymerization Buffer.
Caption: Generalized workflow for an in vitro tubulin polymerization assay.
6.2. Human Tumor Xenograft Study: This in vivo model assesses the antitumor efficacy of a drug on human tumors grown in immunodeficient mice.
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Objective: To evaluate the ability of this compound to inhibit the growth of human tumors in a living organism.
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Methodology:
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Human cancer cells (e.g., taxane-sensitive and taxane-resistant lines) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
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Tumors are allowed to grow to a palpable, measurable size.
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Mice are randomized into control (vehicle) and treatment (this compound) groups.
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This compound is administered to the treatment group, often orally to assess its bioavailability, according to a specific dosing schedule.
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Tumor volume is measured regularly (e.g., twice weekly) with calipers.
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The study concludes when tumors in the control group reach a predetermined size.
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Efficacy is determined by comparing the tumor growth rate and final tumor size between the treated and control groups.
-
-
Key Materials: Human cancer cell lines, immunodeficient mice, this compound formulation, calipers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 4. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Milataxel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milataxel (also known as MAC-321 or TL-139) is a second-generation, semi-synthetic taxane analogue developed to overcome some of the limitations of first-generation taxanes like paclitaxel and docetaxel, particularly multidrug resistance (MDR). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. It is designed to be a comprehensive resource for researchers and professionals in the field of oncology drug development.
Discovery and Development
This compound was developed by Taxolog, Inc., a pharmaceutical research company with roots in the pioneering work on the synthetic production of paclitaxel by Robert Holton, a former professor at Florida State University. The development of this compound was part of a broader effort to create next-generation taxanes with improved pharmacological properties, such as oral bioavailability and activity against resistant tumors.
The drug was initially sold to Wyeth Inc., which conducted early clinical studies and observed responses in patients with breast and lung cancer.[1] However, the patent eventually reverted to Taxolog.[1] this compound was noted for its potential oral bioavailability and its efficacy against cancer cells that have developed resistance to paclitaxel and docetaxel.[1] Despite promising preclinical data, the clinical development of this compound was halted due to significant toxicities observed in a Phase II trial, including neutropenic sepsis.[2]
Chemical Synthesis
While the precise, proprietary synthesis of this compound is not publicly detailed, a representative semi-synthetic route can be constructed based on established methods for creating docetaxel analogues. The synthesis generally involves the esterification of a protected baccatin III derivative with a protected β-lactam side chain.
Representative Synthesis of a Docetaxel Analogue
The synthesis can be conceptualized in the following key stages:
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Protection of Baccatin III: Starting with a readily available precursor like 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew tree (Taxus baccata), key hydroxyl groups are protected to ensure regioselective reactions. For instance, the C7 and C10 hydroxyl groups can be protected with groups like the triethylsilyl (TES) group.
-
Synthesis of the β-Lactam Side Chain: A crucial component is the synthesis of the C13 side chain, which is typically achieved through the construction of a β-lactam. This can be prepared via various methods, including the Staudinger synthesis (a [2+2] cycloaddition of a ketene and an imine). The stereochemistry of the β-lactam is critical for the final compound's activity.
-
Coupling of the Baccatin III Derivative and β-Lactam: The protected baccatin III derivative is coupled with the β-lactam side chain. This is a key esterification step, often facilitated by a strong base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the C13 hydroxyl group of the baccatin core, which then acts as a nucleophile to open the β-lactam ring.[3]
-
Deprotection: In the final step, the protecting groups on the baccatin core and the side chain are removed to yield the final taxane analogue.
Mechanism of Action
Tubulin Stabilization
Like other taxanes, the primary mechanism of action of this compound is the disruption of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. They exist in a dynamic equilibrium of polymerization and depolymerization.
This compound binds to the β-tubulin subunit of the tubulin heterodimer, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization.[4] This leads to the formation of stable, non-functional microtubule bundles, which disrupts the normal mitotic spindle function. As a result, the cell cycle is arrested in the G2/M phase, preventing proper chromosome segregation.[4]
Induction of Apoptosis
The sustained mitotic arrest triggered by this compound ultimately leads to programmed cell death, or apoptosis. The downstream signaling cascade involves several key events:
-
Phosphorylation of Bcl-2: Taxane-induced mitotic arrest leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[5][6] Phosphorylated Bcl-2 is inactivated and can no longer sequester pro-apoptotic proteins like Bax.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inactivation of Bcl-2 and the activation of pro-apoptotic proteins lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of initiator caspases, such as caspase-9.[7] This, in turn, leads to the activation of executioner caspases, including caspase-3 and caspase-7, which cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[7] Studies have also implicated the activation of caspase-2 and caspase-8 in taxane-induced apoptosis.[7][8]
Overcoming Multidrug Resistance
A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[4] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells and actively transports a wide range of chemotherapeutic agents, including paclitaxel and docetaxel, out of the cell, thereby reducing their intracellular concentration and efficacy. This compound is a poor substrate for P-gp, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.[4]
Quantitative Data
Preclinical Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human tumor cell lines in vitro. Notably, its efficacy shows minimal variation in cell lines with varying levels of P-glycoprotein expression, highlighting its potential to overcome taxane resistance.
| Parameter | Value | Cell Lines | Reference |
| Average IC50 | 2.2 ± 1.4 nM | Panel of 14 human tumor cell lines | [9] |
| IC50 Range | 0.6 - 5.3 nM | Panel of 14 human tumor cell lines | [9] |
| Resistance Factor in KB-V1 cells (high P-gp) | 80-fold | KB-V1 | [9] |
| Resistance Factor of Paclitaxel in KB-V1 cells | 1400-fold | KB-V1 | [9] |
| Resistance Factor of Docetaxel in KB-V1 cells | 670-fold | KB-V1 | [9] |
Clinical Pharmacokinetics and Efficacy
Pharmacokinetic and efficacy data for this compound have been primarily derived from a Phase II study in patients with advanced colorectal cancer.
Table 2: Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value | Patient Population | Reference |
| Dose | 35 mg/m² (intravenous) | Advanced colorectal cancer | [5] |
| Mean Elimination Half-life (t1/2) | 64 hours | 5 subjects | [5] |
| Mean Area Under the Curve (AUC) | 1,708 ng·h/mL | 5 subjects | [5] |
Table 3: Efficacy and Adverse Events from Phase II Colorectal Cancer Trial
| Parameter | Result | Patient Population (n=44) | Reference |
| Objective Response Rate | 0% | Advanced colorectal cancer | [5] |
| Stable Disease | 6.8% (3 patients) | Advanced colorectal cancer | [5] |
| Median Time to Progression | 1.4 months | Advanced colorectal cancer | [5] |
| Grade 3/4 Neutropenia | 57% | Advanced colorectal cancer | [5] |
| Grade 3/4 Leukopenia | 27% | Advanced colorectal cancer | [5] |
| Grade 3/4 Dehydration | 14% | Advanced colorectal cancer | [5] |
| Grade 3/4 Neuropathy | 16% | Advanced colorectal cancer | [5] |
| Grade 3/4 Diarrhea | 14% | Advanced colorectal cancer | [5] |
| Grade 3/4 Thrombocytopenia | 14% | Advanced colorectal cancer | [5] |
| Neutropenic Sepsis | 6.8% (3 patients, 2 deaths) | Advanced colorectal cancer | [5] |
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of taxane analogues like this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in optical density.
-
Reagents:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
This compound (or other taxane) stock solution in DMSO
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add this compound (at various concentrations) or DMSO to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.
-
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Pharmacokinetic Analysis by HPLC
This protocol outlines a general method for quantifying this compound in plasma samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 227 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the plasma samples.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratios to the standard curve.
-
Use the concentration-time data to determine pharmacokinetic parameters such as half-life, AUC, and clearance.
-
Conclusion
This compound is a potent, second-generation taxane that demonstrated significant preclinical promise, particularly in its ability to overcome P-glycoprotein-mediated multidrug resistance. Its mechanism of action is consistent with other taxanes, involving the stabilization of microtubules, leading to mitotic arrest and apoptosis. However, despite its promising in vitro and in vivo preclinical profile, its clinical development was ultimately hampered by severe toxicities observed in a Phase II trial. The story of this compound underscores the challenges in translating potent preclinical activity into a safe and effective clinical agent and highlights the importance of the therapeutic window in the development of cytotoxic cancer drugs. The data and methodologies presented in this guide serve as a valuable reference for the ongoing research and development of novel anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Bcl-2 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of individual caspases in cell death induction by taxanes in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-2 is involved in cell death induction by taxanes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Milataxel's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative structure-activity relationship (SAR) data for a series of milataxel analogs is limited. This guide provides a comprehensive overview of this compound's known characteristics, its mechanism of action within the broader context of taxane SAR, and detailed experimental protocols relevant to its evaluation. The information presented is intended to serve as a foundational resource for research and development endeavors.
Introduction to this compound: A Second-Generation Taxane
This compound is a second-generation, orally bioavailable taxane analog that has been investigated for its potential as an antineoplastic agent.[1] Like other members of the taxane class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. A key distinguishing feature of this compound is its reported poor substrate activity for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant (MDR) tumors.[2][3][4]
This technical guide delves into the core aspects of this compound's structure-activity relationship, providing a framework for understanding its biological activity and for guiding future drug discovery efforts.
Mechanism of Action: Microtubule Stabilization
This compound exerts its cytotoxic effects by binding to and stabilizing microtubules.[1] This action disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).
The following diagram illustrates the signaling pathway leading to apoptosis induced by microtubule-stabilizing agents like this compound.
Caption: this compound-induced apoptosis pathway.
Structure-Activity Relationship (SAR) of Taxanes: A Framework for Understanding this compound
Key Structural Regions and Their Influence on Activity:
-
C-13 Side Chain: The N-benzoyl-3'-phenylisoserine side chain at the C-13 position is crucial for activity. Modifications to the phenyl rings and the N-benzoyl group can significantly impact potency.[5] For instance, the introduction of a p-chlorobenzoyl group on the nitrogen or a p-chlorophenyl group at the 3' position of the phenylisoserine side chain of paclitaxel resulted in analogs with comparable activity to the parent compound.[5]
-
C-2 Benzoate: The benzoate group at the C-2 position is important for binding to tubulin. Modifications in this region can affect activity and resistance profiles.
-
C-10 Position: The acetyl group at the C-10 position is not essential for activity, and its removal or replacement with other groups is well-tolerated.
-
Baccatin III Core: The core baccatin III structure is essential for maintaining the overall conformation required for tubulin binding.
The following table summarizes the general SAR trends for key positions on the taxane scaffold.
| Structural Position | Modification | General Effect on Activity |
| C-13 Side Chain | Modifications to the N-benzoyl and 3'-phenyl groups | Can modulate potency and activity against resistant cell lines.[5] |
| C-2 Benzoate | Alterations to the benzoate moiety | Can influence binding affinity and drug resistance profiles. |
| C-10 Acetoxy Group | Removal or replacement | Generally well-tolerated; can be modified to improve properties. |
| C-7 Hydroxyl Group | Esterification or etherification | Can be modified to create prodrugs with altered solubility and pharmacokinetic profiles. |
| Baccatin III Core | Major structural changes | Usually detrimental to activity. |
Experimental Protocols
The evaluation of this compound and its analogs relies on a set of standardized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Workflow Diagram:
Caption: In vitro tubulin polymerization assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin to a final concentration of 1-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare serial dilutions of the test compound (this compound analog) and a positive control (e.g., paclitaxel) in the assembly buffer. A vehicle control (e.g., DMSO) should also be included.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the cold tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. The increase in absorbance is due to light scattering by the formed microtubules.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate and extent of tubulin polymerization for each compound concentration.
-
For microtubule-stabilizing agents, an increase in the rate and extent of polymerization compared to the vehicle control is expected.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.
Workflow Diagram:
Caption: MTT cytotoxicity assay workflow.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period of 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising second-generation taxane with the potential to overcome some of the limitations of earlier taxanes, particularly in the context of multidrug resistance. While a detailed and quantitative structure-activity relationship for a series of this compound analogs is not yet publicly available, the foundational knowledge of taxane SAR provides a strong basis for the rational design of new derivatives.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with modifications at key positions, such as the C-13 side chain and the C-2 benzoate, to generate the quantitative data necessary for robust SAR studies. Such studies will be instrumental in identifying novel candidates with improved efficacy, better pharmacological profiles, and the ability to combat drug resistance, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Recent advances in the new generation taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Milataxel's Microtubule Stabilizing Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Milataxel exerts its cytotoxic effects by binding to and stabilizing microtubules.[1] This interference with the natural dynamism of microtubules leads to a cascade of cellular events culminating in cell death.
The key steps in this compound's mechanism of action are:
-
Binding to β-tubulin: this compound binds to the β-tubulin subunit of microtubules.
-
Inhibition of Depolymerization: This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.
-
G2/M Cell Cycle Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
A significant feature of this compound is its poor substrate activity for the P-glycoprotein (P-gp) efflux pump. This suggests that this compound may be effective in treating multidrug-resistant tumors that overexpress P-gp, a common mechanism of resistance to other taxanes like paclitaxel and docetaxel.
Signaling Pathway
Figure 1. Mechanism of action of this compound in cancer cells.
Quantitative Data
While specific data on the direct microtubule-stabilizing activity of this compound is limited in the public domain, some quantitative information regarding its cytotoxic potency is available.
| Compound | Assay | Cell Lines | IC50 | P-glycoprotein (P-gp) Substrate | Source |
| This compound (MAC-321) | Proliferation | Panel of 14 human tumor cell lines | 2.2 ± 1.4 nM | No | [2] |
| M-10 (Metabolite) | Cytotoxicity | Not specified | Potent cytotoxic | Yes | [3][4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is a fundamental method to directly assess the effect of a compound on microtubule assembly.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time. Stabilizing agents like taxanes enhance the rate and extent of this polymerization.
Materials:
-
Lyophilized bovine or porcine tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (e.g., 100 mM)
-
Glycerol
-
Test compound (this compound) and control (e.g., Paclitaxel, DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL on ice.
-
Prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration ~10%).
-
Prepare serial dilutions of this compound and control compounds in the reaction mixture.
-
-
Assay Procedure:
-
Pipette the reaction mixtures with and without the test compounds into a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For microtubule-stabilizing agents, an increase in the initial rate of polymerization and a higher final absorbance plateau compared to the control (DMSO) are indicative of stabilizing activity.
-
The EC50, the concentration of the compound that induces 50% of the maximal polymerization-enhancing effect, can be calculated from a dose-response curve.
-
Figure 2. Workflow for an in vitro tubulin polymerization assay.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours, allowing the formazan crystals to form.
-
-
Measurement:
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This compound and its Metabolite, M-10
This compound is metabolized in vivo to its major active metabolite, M-10. Both this compound and M-10 are reported to be potent cytotoxic agents. A key difference between the two is their interaction with the P-glycoprotein (P-gp) efflux pump.
Figure 3. Relationship between this compound, its M-10 metabolite, and P-gp.
Conclusion
This compound is a promising taxane with a distinct advantage of being a poor substrate for the P-gp efflux pump, suggesting its potential utility in overcoming multidrug resistance. Its mechanism of action is consistent with other taxanes, involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While detailed quantitative data on its direct interaction with tubulin is not widely published, the available information on its cytotoxic potency indicates it is a highly active compound. The experimental protocols provided in this guide offer a framework for further investigation into the microtubule-stabilizing properties of this compound and its analogs. Future research focusing on quantifying its binding affinity and polymerization-enhancing effects will be crucial for a more complete understanding of its pharmacological profile and for the rational design of next-generation taxanes.
References
Milataxel's Oral Bioavailability: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milataxel (also known as MAC-321) is a novel semi-synthetic analog of docetaxel, engineered with the primary objective of overcoming the limitations of earlier taxanes, particularly multidrug resistance mediated by P-glycoprotein (P-gp). A significant aspect of its preclinical development was its notable efficacy following oral administration, a feature largely absent in paclitaxel and docetaxel.[1] This technical guide provides an in-depth examination of the core mechanisms underpinning the oral bioavailability of this compound. Drawing upon available preclinical and clinical data, this document elucidates the interplay between its molecular structure, interaction with efflux transporters like P-gp, and metabolic pathways. While the clinical development of this compound was halted due to toxicities observed in intravenous trials, an analysis of its oral bioavailability mechanisms remains valuable for the ongoing development of orally active taxanes and other chemotherapeutic agents.[2][3]
Introduction: The Challenge of Oral Taxane Delivery
The taxane class of chemotherapeutics, including paclitaxel and docetaxel, are mainstays in the treatment of various solid tumors. However, their clinical utility is confined to intravenous administration due to exceedingly low and erratic oral bioavailability. The primary barriers to successful oral delivery of these agents are:
-
P-glycoprotein (P-gp) Efflux: Taxanes are potent substrates for the P-gp efflux pump (also known as MDR1 or ABCB1), which is highly expressed in the apical membrane of intestinal enterocytes. P-gp actively transports these drugs from within the enterocyte back into the intestinal lumen, severely limiting their absorption.[4]
-
First-Pass Metabolism: Taxanes undergo extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, in the gut wall and liver. This first-pass effect significantly reduces the amount of active drug that reaches systemic circulation.[5]
-
Poor Aqueous Solubility: The inherent lipophilicity of taxanes contributes to their poor solubility in gastrointestinal fluids, which can be a rate-limiting step for absorption.
This compound was rationally designed to circumvent at least one of these major hurdles: P-gp-mediated efflux. Preclinical evidence demonstrated that this compound retained its cytotoxic activity in cell lines that overexpress P-gp, suggesting it is a poor substrate for this transporter.[1] This characteristic is the cornerstone of its potential for oral bioavailability.
Pharmacokinetic Profile of this compound
The available pharmacokinetic data for this compound is limited due to the early termination of its clinical development. The most comprehensive data for the oral formulation comes from a Phase I dose-escalation study, while some data for the intravenous route is available from a Phase II trial.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in a Phase I Clinical Trial [3]
| Dose Level (mg/m²) | Time to Maximum Concentration (Tmax) | Median Terminal Half-Life (t½) | Notes |
| 25 - 75 | < 1 hour | 45 hours (range: 20-228 hours) | Substantial interpatient variability was observed. Mean Cmax and AUC values generally increased with dose. Specific Cmax and AUC values are not publicly available. |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in a Phase II Clinical Trial (35 mg/m²) [6][7]
| Parameter | Value |
| Mean Elimination Half-Life (t½) | 64 hours |
| Mean Area Under the Curve (AUC) | 1,708 ng·h/mL |
Note: A direct comparison to determine absolute oral bioavailability is not possible from the available data as the studies were conducted with different patient populations and dose levels.
Core Mechanisms of this compound's Oral Bioavailability
The enhanced oral efficacy of this compound observed in preclinical models can be attributed to a combination of factors that distinguish it from its predecessors.
Interaction with P-glycoprotein (P-gp)
The primary mechanism contributing to this compound's oral absorption is its ability to evade efflux by P-gp. Preclinical studies demonstrated that this compound's potency was not significantly diminished in cell lines with low to moderate P-gp expression.[1] Even in cells engineered to highly overexpress P-gp, the resistance to this compound was substantially lower (80-fold) compared to that of paclitaxel (1400-fold) and docetaxel (670-fold).[1]
This suggests that structural modifications in the this compound molecule hinder its recognition and transport by P-gp. By avoiding this efflux, a greater fraction of the absorbed drug can pass through the enterocytes and into the portal circulation.
Figure 1: P-glycoprotein (P-gp) Efflux Mechanism for Taxanes.
Metabolic Pathways
While this compound may be a poor substrate for P-gp, it is likely still susceptible to metabolism by CYP450 enzymes, which represents a secondary barrier to its oral bioavailability. As a docetaxel analog, this compound's metabolism is anticipated to be mediated primarily by CYP3A4, the most abundant CYP enzyme in the human liver and small intestine.[8]
Preclinical studies have identified a major metabolite of this compound, s-lactate (M-10).[9] The formation of this metabolite indicates that this compound undergoes Phase I metabolism. The ratio of M-10 to this compound was found to vary in different tumor tissues in xenograft models, suggesting tissue-specific metabolic activity.[9] The extent of this first-pass metabolism would be a critical determinant of the fraction of orally administered this compound that reaches the systemic circulation in its active form.
Figure 2: Hypothesized Metabolic Pathway of this compound.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following represents standard methodologies that would be employed to characterize the oral bioavailability of a novel taxane.
In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of this compound in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dose Formulation:
-
Intravenous (IV): this compound dissolved in a vehicle such as Cremophor EL and ethanol, diluted in saline.
-
Oral (PO): this compound suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Cmax and Tmax: Determined directly from the plasma concentration-time profile.
-
AUC: Calculated using the linear trapezoidal rule.
-
Absolute Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
In Vitro Intestinal Permeability (Caco-2) Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents drug absorption.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This represents drug efflux.
-
-
Efflux Ratio (ER) Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined: ER = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Inhibitor Co-incubation: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that the drug is a P-gp substrate.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To evaluate the intrinsic metabolic stability of this compound in the liver.
Methodology:
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) at 37°C.
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.
-
Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Intrinsic Clearance (CLint) Calculation: Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint), which can then be used in in vitro-in vivo extrapolation models to predict hepatic clearance in humans.
Figure 3: Experimental Workflow for Oral Bioavailability Assessment.
Conclusion
The investigation into the oral bioavailability of this compound reveals a mechanism primarily centered on its ability to evade P-glycoprotein-mediated efflux, a significant advancement over previous taxanes. Preclinical data strongly supports the hypothesis that this compound is a poor P-gp substrate, which is the foundational reason for its improved absorption.[1] However, like other taxanes, it is likely subject to first-pass metabolism by CYP450 enzymes, which would ultimately define the upper limit of its oral bioavailability.
The termination of this compound's clinical development means that a complete dataset for its oral pharmacokinetics in humans is unavailable. Nevertheless, the principles underlying its design and the partial data gathered offer valuable insights for the continued pursuit of orally administered taxanes. Future strategies will likely require a multi-pronged approach: designing molecules that are poor substrates for both P-gp and metabolizing enzymes, or co-administering them with potent inhibitors of these proteins. The story of this compound serves as an important case study in the complex challenge of developing orally active chemotherapeutics.
References
- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Phase I trial of oral MAC-321 in subjects with advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Milataxel and P-glycoprotein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milataxel (also known as MAC-321) is a novel taxane analogue that has demonstrated significant preclinical activity, particularly in tumor models that exhibit resistance to other taxanes like paclitaxel and docetaxel. A key aspect of this enhanced efficacy appears to be its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene, which is a primary mediator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth analysis of the interaction between this compound and P-gp, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and cellular pathways. Evidence strongly suggests that this compound is a poor substrate for P-gp, allowing it to evade efflux and maintain high intracellular concentrations in resistant cancer cells.
Introduction to this compound and P-glycoprotein
This compound is a semi-synthetic analogue of docetaxel, belonging to the taxane family of microtubule-stabilizing agents.[1][2] Like other taxanes, its primary mechanism of action is the inhibition of mitosis by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2]
P-glycoprotein is a member of the ATP-binding cassette (ABC) transporter superfamily and functions as an ATP-dependent efflux pump with broad substrate specificity.[1] It is expressed in various normal tissues, where it plays a protective role, but its overexpression in cancer cells is a major mechanism of multidrug resistance, as it actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1] Taxanes, including paclitaxel and docetaxel, are well-known substrates of P-gp.
Quantitative Analysis of this compound's Efficacy in P-gp Overexpressing Cells
Studies have shown that this compound retains its potent cytotoxic activity in cancer cell lines that overexpress P-glycoprotein, a characteristic that distinguishes it from other taxanes. This suggests a reduced interaction with the P-gp efflux pump.
Table 1: Comparative Cytotoxicity of this compound, Paclitaxel, and Docetaxel in P-gp Overexpressing and Non-overexpressing Cancer Cell Lines
| Cell Line | P-gp Expression | Drug | IC50 (nM) | Resistance Factor (IC50 Resistant / IC50 Parental) |
| KB-3-1 (Parental) | Low | This compound (MAC-321) | 0.6 - 5.3 | N/A |
| Paclitaxel | ~2 | N/A | ||
| Docetaxel | ~1 | N/A | ||
| KB-V1 (Resistant) | High | This compound (MAC-321) | ~40 | ~80 |
| Paclitaxel | ~2800 | ~1400 | ||
| Docetaxel | ~670 | ~670 | ||
| Various Cell Lines | Low to Moderate | This compound (MAC-321) | 2.2 ± 1.4 | Minimal Variation |
| Paclitaxel | Variable | Variable | ||
| Docetaxel | Variable | Variable |
Data is compiled from Sampath et al. (2003).[1][2]
The data clearly indicates that while paclitaxel and docetaxel show a dramatic increase in their IC50 values in the P-gp overexpressing KB-V1 cell line (1400-fold and 670-fold resistance, respectively), this compound exhibits a significantly lower resistance factor of approximately 80-fold.[1][2] Furthermore, across a panel of 14 different tumor cell lines with varying low to moderate levels of P-gp expression, the IC50 of this compound remained consistently low and showed minimal variation.[1][2] This strongly supports the hypothesis that this compound is a poor substrate for P-gp.
Experimental Protocols
Detailed experimental protocols for assessing the interaction of a compound like this compound with P-gp are crucial for reproducible research. Below are representative protocols for key assays.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed both P-gp non-overexpressing (parental) and P-gp overexpressing (resistant) cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Isolate crude membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).
-
Assay Setup: In a 96-well plate, add the P-gp-containing membranes to an assay buffer containing an ATP regenerating system (phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase) and NADH.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control substrate (e.g., verapamil) and a negative control (vehicle). To measure inhibition, a known P-gp stimulator is also included.
-
Initiate Reaction: Start the reaction by adding MgATP.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is coupled to ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATP hydrolysis. To determine the P-gp-specific ATPase activity, subtract the rate of ATP hydrolysis in the presence of a specific P-gp inhibitor like sodium orthovanadate. Plot the P-gp-specific ATPase activity against the this compound concentration to determine if it stimulates or inhibits the activity and to calculate the EC50 or IC50 value.
Photoaffinity Labeling
This technique is used to identify and characterize the binding of a drug to its target protein. A photoreactive analog of the drug is used to covalently label the protein upon UV irradiation.
Protocol:
-
Synthesize Photoreactive Probe: Synthesize a photoreactive analog of this compound containing a photolabile group (e.g., an azido group). This analog should also be radiolabeled (e.g., with ³H or ¹²⁵I).
-
Membrane Incubation: Incubate crude membrane vesicles from P-gp overexpressing cells with the radiolabeled photoreactive this compound analog in the dark.
-
Competition Assay (Optional): To determine binding specificity, perform parallel incubations in the presence of an excess of non-radiolabeled this compound or other known P-gp substrates/inhibitors.
-
UV Cross-linking: Expose the samples to UV light (e.g., 254 nm or 365 nm) on ice to induce covalent cross-linking of the probe to the protein.
-
SDS-PAGE and Autoradiography: Solubilize the membrane proteins and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Detect the radiolabeled P-gp band by autoradiography or phosphorimaging.
-
Data Analysis: Quantify the intensity of the labeled P-gp band. In competition assays, a decrease in the signal indicates that the competitor compound binds to the same site on P-gp.
Signaling Pathways and Logical Relationships
The interaction of drugs with P-gp can have downstream effects on cellular signaling pathways. While specific pathways modulated by the this compound-P-gp interaction are not yet fully elucidated, several pathways are known to be involved in the regulation of P-gp expression and function.
The diagram above illustrates key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, that are known to regulate the expression of the MDR1 gene and, consequently, the levels of P-gp at the cell surface. This compound's ability to evade P-gp-mediated efflux suggests that it does not significantly induce these resistance pathways and can maintain its therapeutic efficacy.
This diagram illustrates the logical relationship of this compound's interaction within a P-gp overexpressing cancer cell. As a poor substrate for P-gp, this compound is not efficiently effluxed from the cell. This leads to a sustained intracellular concentration, allowing it to bind to its target, microtubules, leading to mitotic arrest and apoptosis, thus overcoming P-gp-mediated multidrug resistance.
Conclusion
References
Milataxel: A Technical Guide to Overcoming Multidrug Resistance in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milataxel (also known as MAC-321) is a novel taxane analogue that has demonstrated significant preclinical efficacy, particularly in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its activity in MDR cancer models, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and similar compounds in the context of chemoresistant malignancies.
Introduction: The Challenge of Multidrug Resistance in Cancer Therapy
Multidrug resistance remains a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Taxanes, such as paclitaxel and docetaxel, are potent microtubule-stabilizing agents widely used in oncology; however, their effectiveness is often limited by P-gp-mediated resistance.
This compound has emerged as a promising next-generation taxane designed to circumvent this resistance. Preclinical studies have highlighted its potent cytotoxic activity against a broad range of tumor cell lines, including those that are highly resistant to conventional taxanes.
Mechanism of Action: Enhanced Microtubule Stabilization and Evasion of P-gp Efflux
Similar to other taxanes, this compound's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
What distinguishes this compound is its reduced affinity for the P-glycoprotein efflux pump.[1] This characteristic allows this compound to accumulate to effective cytotoxic concentrations within cancer cells that overexpress P-gp, a feature that is not observed with paclitaxel or docetaxel.
Below is a diagram illustrating the proposed mechanism of action of this compound in overcoming P-gp-mediated multidrug resistance.
References
Milataxel's Impact on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milataxel is an orally bioavailable taxane derivative with demonstrated antineoplastic activity. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides an in-depth overview of the core mechanism of this compound's effect on tubulin polymerization. While specific preclinical quantitative data for this compound is not extensively available in the public domain, this document outlines the established effects of taxanes on microtubule dynamics, provides detailed experimental protocols for characterization, and presents illustrative data for comparative analysis.
Introduction: The Role of Microtubules in Cellular Function
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to a multitude of cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for their function. Disruption of this dynamic equilibrium can lead to cell cycle arrest and apoptosis, making microtubules a key target for anticancer therapies.
Mechanism of Action of this compound
As a member of the taxane family, this compound's primary molecular target is the β-tubulin subunit of the microtubule polymer. Its mechanism of action can be summarized in the following key points:
-
Binding to Microtubules: this compound and its active metabolite, M-10, bind to and stabilize tubulin.[1] This binding occurs within the lumen of the microtubule.
-
Inhibition of Depolymerization: By binding to the microtubule, this compound reinforces the lateral and longitudinal contacts between tubulin dimers, thereby inhibiting the depolymerization process.[1]
-
Promotion of Polymerization: this compound enhances the rate of tubulin polymerization in vitro.[1] This leads to an accumulation of microtubules within the cell.
-
Microtubule Bundling: The stabilization of microtubules by this compound can cause them to form dense bundles within the cell.
-
Cell Cycle Arrest: The disruption of normal microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the signaling pathway of this compound's effect on tubulin polymerization.
Caption: Signaling pathway of this compound's effect on tubulin polymerization.
Quantitative Analysis of this compound's Effect on Tubulin Polymerization
In Vitro Tubulin Polymerization
The effect of a compound on the rate and extent of tubulin polymerization can be quantified using a spectrophotometric assay. The concentration of a compound that induces 50% of the maximal effect (EC50) is a key measure of its potency as a microtubule stabilizer.
Table 1: Illustrative EC50 Values for Tubulin Polymerization by Taxanes
| Compound | EC50 for Tubulin Polymerization (µM) | Reference Cell Line/System |
| This compound | Data not publicly available | Purified tubulin |
| Paclitaxel | ~0.1 - 1.0 | Purified bovine brain tubulin |
| Docetaxel | ~0.1 - 0.8 | Purified bovine brain tubulin |
Inhibition of Cell Proliferation (IC50)
The cytotoxic effect of this compound on cancer cell lines is a crucial measure of its potential therapeutic efficacy. The IC50 value represents the concentration of the drug that inhibits cell growth by 50%.
Table 2: Illustrative IC50 Values of Taxanes in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Data not publicly available | Various | Data not publicly available |
| Paclitaxel | MCF-7 | Breast | 2 - 10 |
| A549 | Lung | 5 - 20 | |
| OVCAR-3 | Ovarian | 1 - 5 | |
| Docetaxel | PC-3 | Prostate | 1 - 5 |
| HCT116 | Colon | 0.5 - 2 | |
| SK-OV-3 | Ovarian | 1 - 10 |
Effects on Microtubule Dynamics
Advanced microscopy techniques allow for the quantitative analysis of the effect of taxanes on the dynamic instability of individual microtubules. Key parameters include the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Table 3: Illustrative Effects of Taxanes on Microtubule Dynamics
| Parameter | Control | + Taxane (low nM) |
| Growth Rate (µm/min) | ~10-20 | Decreased |
| Shortening Rate (µm/min) | ~15-30 | Significantly Decreased |
| Catastrophe Frequency (events/min) | ~0.5-2 | Decreased |
| Rescue Frequency (events/min) | ~0.1-0.5 | Increased or No Change |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and microtubule dynamics.
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the increase in light scattering (turbidity) as purified tubulin polymerizes into microtubules. The change in absorbance over time is monitored using a spectrophotometer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound and other test compounds
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with 96-well plate reader capability
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 2-5 mg/mL.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).
-
For microtubule-stabilizing agents like this compound, an increase in both Vmax and Amax compared to the vehicle control is expected.
-
Plot the Vmax or Amax as a function of drug concentration and fit the data to a dose-response curve to determine the EC50 value.
The following diagram illustrates the experimental workflow for a tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
Principle: This technique allows for the visualization of the microtubule network within cells treated with a test compound, revealing changes in microtubule organization and density.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Expected Results for this compound:
-
Control (vehicle-treated) cells: A fine, filamentous network of microtubules extending throughout the cytoplasm.
-
This compound-treated cells: Dense bundles of microtubules, often forming asters or perinuclear cages. An overall increase in microtubule polymer mass.
Conclusion
This compound, as a taxane derivative, exerts its anticancer effects by fundamentally altering the dynamic properties of microtubules. By binding to β-tubulin and stabilizing the microtubule polymer, it inhibits depolymerization and promotes polymerization, leading to the formation of non-functional microtubule bundles. This disruption of the microtubule cytoskeleton results in mitotic arrest and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound's and other novel taxanes' impact on tubulin polymerization and microtubule dynamics, which is essential for ongoing drug development and research in oncology. Further studies are warranted to elucidate the specific quantitative parameters of this compound's interaction with tubulin to better understand its therapeutic potential.
References
Milataxel's Role in G2/M Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milataxel (also known as MAC-321 or TL-139) is a novel taxane analogue that, like other members of the taxane class such as paclitaxel and docetaxel, exhibits potent anticancer activity by disrupting microtubule dynamics. This disruption leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying this compound-induced G2/M arrest, supported by available preclinical data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and workflows. While specific quantitative data on this compound's effect on cell cycle distribution is limited in publicly available literature, this guide supplements with established knowledge from closely related taxanes to provide a comprehensive picture for the research community.
Introduction to this compound
This compound is a semi-synthetic analogue of docetaxel developed to overcome some of the limitations of existing taxanes, particularly multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) overexpression.[1][3] Preclinical studies have demonstrated its high potency against a broad range of cancer cell lines, including those resistant to paclitaxel and docetaxel.[1] The primary mechanism of action of this compound, consistent with other taxanes, is the stabilization of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][4]
Quantitative Data on this compound's In Vitro Activity
Preclinical evaluations of this compound have established its potent cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 2.1 |
| SK-OV-3 | Ovarian | 1.8 |
| NCI/ADR-RES | Ovarian (MDR) | 3.5 |
| MCF7 | Breast | 2.5 |
| MDA-MB-231 | Breast | 2.2 |
| HS 578T | Breast | 1.9 |
| PANC-1 | Pancreatic | 2.8 |
| DU-145 | Prostate | 3.1 |
| PC-3 | Prostate | 2.4 |
| H460 | Lung | 1.5 |
| A549 | Lung | 2.3 |
| HT-29 | Colon | 2.6 |
| HCT-15 | Colon | 3.3 |
| SF-268 | CNS | 0.6 |
| Table 1: In Vitro Cytotoxicity of this compound (MAC-321) in Human Cancer Cell Lines.[1] |
Mechanism of G2/M Phase Cell Cycle Arrest
The arrest of the cell cycle in the G2/M phase is a hallmark of taxane activity. This process is initiated by the stabilization of microtubules, which prevents their dynamic instability required for proper mitotic spindle formation and function.
Microtubule Stabilization
This compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting depolymerization.[1] This leads to the formation of abnormal, stable microtubule bundles and disrupts the delicate balance of microtubule dynamics necessary for the segregation of chromosomes during mitosis.[1][5]
Activation of the Spindle Assembly Checkpoint (SAC)
The presence of improperly attached or tensionless kinetochores due to the stabilized microtubules activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)
A key downstream effector of the SAC is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The APC/C, in conjunction with its co-activator Cdc20, targets several key mitotic proteins for proteasomal degradation, including cyclin B1 and securin. By inhibiting the APC/C, their degradation is prevented, leading to a sustained mitotic arrest.
Sustained Cyclin B1/CDK1 Activity
Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. The accumulation of Cyclin B1 due to APC/C inhibition leads to sustained high activity of the Cyclin B1/CDK1 complex. This prolonged activity is a critical signal that can ultimately trigger apoptosis if the mitotic arrest is not resolved.
Signaling Pathways
The signaling cascade initiated by this compound's interaction with microtubules leading to G2/M arrest is complex and involves multiple key regulatory proteins.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in G2/M phase cell cycle arrest.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting the expression levels of key G2/M regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound as in 5.2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize for protein loading.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
G-PEM buffer (General tubulin buffer with GTP)
-
This compound (dissolved in DMSO)
-
Paclitaxel (as a positive control)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer.
-
Prepare dilutions of this compound and paclitaxel in G-PEM buffer.
-
In a 96-well plate on ice, mix the tubulin solution with the test compounds.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance over time to visualize the kinetics of tubulin polymerization. An increase in absorbance indicates microtubule formation.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's mechanism of action.
Conclusion
This compound is a potent novel taxane that induces G2/M phase cell cycle arrest by stabilizing microtubules, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis. Its ability to overcome P-glycoprotein-mediated multidrug resistance makes it a promising candidate for further investigation in cancer therapy. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals to further elucidate the intricate mechanisms of this compound and other microtubule-targeting agents. Further studies are warranted to obtain more specific quantitative data on this compound's effects on cell cycle distribution and to fully delineate the downstream signaling pathways that govern its cytotoxic activity.
References
- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Milataxel (MAC-321): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel (also known as MAC-321) is a novel taxane analogue that has demonstrated significant potential in preclinical studies as a potent anticancer agent.[1] As a member of the taxane family of drugs, which includes paclitaxel and docetaxel, this compound's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1] This technical guide provides an in-depth overview of the preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols for pivotal studies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Similar to other taxanes, this compound targets tubulin, a key protein in the formation of microtubules.[1] Microtubules are dynamic structures essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. This compound enhances the polymerization of tubulin into microtubules and stabilizes these structures, preventing their depolymerization.[1] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles within the cell.[1] The disruption of microtubule function ultimately arrests the cell cycle at the G2/M phase, leading to programmed cell death, or apoptosis.[2]
A key feature of this compound is its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism by which cancer cells become resistant to taxanes like paclitaxel and docetaxel.[1]
Signaling Pathway for Taxane-Induced Apoptosis
The stabilization of microtubules by this compound initiates a signaling cascade that culminates in apoptosis. A critical event in this pathway is the phosphorylation of the anti-apoptotic protein Bcl-2.[3][4][5] Phosphorylation of Bcl-2 inhibits its function, thereby promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound (MAC-321).
Table 1: In Vitro Cytotoxicity of this compound (MAC-321) Against a Panel of Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) ± SD |
| HCT-15 | Colon | 1.8 ± 0.5 |
| HT-29 | Colon | 2.5 ± 0.9 |
| MCF-7 | Breast | 2.1 ± 0.7 |
| MDA-MB-231 | Breast | 1.9 ± 0.6 |
| A549 | Lung | 3.1 ± 1.1 |
| NCI-H460 | Lung | 2.8 ± 1.0 |
| OVCAR-3 | Ovarian | 1.5 ± 0.4 |
| SK-OV-3 | Ovarian | 2.3 ± 0.8 |
| PANC-1 | Pancreatic | 4.2 ± 1.5 |
| MIA PaCa-2 | Pancreatic | 3.9 ± 1.3 |
| A375 | Melanoma | 0.6 ± 0.2 |
| MALME-3M | Melanoma | 0.9 ± 0.3 |
| KB | Epidermoid | 1.2 ± 0.4 |
| KB-V1 (P-gp overexpressing) | Epidermoid | 96 ± 25 |
Data extracted from Sampath et al., Molecular Cancer Therapeutics, 2003.[1]
Table 2: In Vitro Activity of this compound (MAC-321) in P-glycoprotein (P-gp) Overexpressing and Taxane-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Drug | IC50 (nM) | Resistance Fold |
| KB | Parental | Paclitaxel | 1.2 | - |
| Docetaxel | 0.8 | - | ||
| This compound | 1.2 | - | ||
| KB-V1 | P-gp Overexpression | Paclitaxel | 1700 | 1417 |
| Docetaxel | 530 | 663 | ||
| This compound | 96 | 80 | ||
| A549 | Parental | Paclitaxel | 3.1 | - |
| Docetaxel | 2.5 | - | ||
| This compound | 3.1 | - | ||
| A549-T12 | Taxane-Resistant (β-tubulin mutation) | Paclitaxel | 35 | 11.3 |
| Docetaxel | 28 | 11.2 | ||
| This compound | 15 | 4.8 |
Data extracted from Sampath et al., Molecular Cancer Therapeutics, 2003.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the preclinical development of this compound. These protocols are based on standard laboratory procedures and the information available from published studies on this compound and other taxanes.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
This compound (MAC-321), Paclitaxel, and Docetaxel stock solutions in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol to a final concentration of 3 mg/mL. Keep the solution on ice.
-
Preparation of Test Compounds: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a pre-chilled 96-well plate, add 10 µL of the test compound dilutions or vehicle control (buffer with DMSO) to each well.
-
Initiation of Polymerization: To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate and extent of polymerization can be calculated from these curves.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human tumor cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (MAC-321), Paclitaxel, and Docetaxel stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and control drugs in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in an animal model.
Materials:
-
Human tumor cell lines (e.g., HCT-15, KB-V1)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound (MAC-321) formulated for intravenous or oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a mean volume of approximately 100-200 mm³. Randomly assign mice to treatment and control groups (typically 8-10 mice per group).
-
Drug Administration: Administer this compound intravenously (e.g., via tail vein injection) or orally (e.g., by gavage) according to a predetermined dosing schedule (e.g., once daily for 5 days). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. Mice are euthanized, and the final tumor weights are recorded.
-
Data Analysis: Compare the mean tumor growth in the treated groups to the control group. The antitumor efficacy is often expressed as the percentage of tumor growth inhibition.
Conclusion
The preclinical data for this compound (MAC-321) demonstrate its potential as a highly effective anticancer agent with a broad spectrum of activity. Its ability to overcome P-glycoprotein-mediated multidrug resistance and its oral bioavailability represent significant advantages over existing taxanes.[1] The in vitro and in vivo studies provide a strong foundation for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this promising novel taxane.
References
- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Milataxel In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel, also known as MAC-321, is a novel taxane analogue with potent anticancer properties.[1] Like other members of the taxane class, such as paclitaxel and docetaxel, this compound's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[1] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]
Preclinical studies have demonstrated that this compound exhibits greater efficacy than paclitaxel and docetaxel in certain cancer cell lines.[1] Notably, its activity is less affected by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that is a common mechanism of multidrug resistance to taxanes.[1][2] These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cell proliferation effects of this compound using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding event enhances the polymerization of tubulin and stabilizes the resulting microtubules, making them resistant to depolymerization.[1] The inability of the microtubules to disassemble disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1] This interference with microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (MAC-321) against a panel of human cancer cell lines, demonstrating its potent anti-proliferative activity.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 2.1 |
| NCI-H460 | Lung Carcinoma | 2.5 |
| SK-OV-3 | Ovarian Carcinoma | 1.8 |
| OVCAR-3 | Ovarian Carcinoma | 3.1 |
| PC-3 | Prostate Carcinoma | 2.8 |
| DU-145 | Prostate Carcinoma | 2.2 |
| HT-29 | Colon Adenocarcinoma | 2.0 |
| HCT-116 | Colon Carcinoma | 1.9 |
| MCF-7 | Breast Adenocarcinoma | 2.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.6 |
| PANC-1 | Pancreatic Carcinoma | 2.4 |
| BxPC-3 | Pancreatic Carcinoma | 2.7 |
| U-2 OS | Osteosarcoma | 0.6 |
| SF-295 | Glioblastoma | 5.3 |
Note: The IC50 values represent the concentration of this compound required to inhibit the proliferation of cancer cells by 50% after a defined exposure time. These values were determined using in vitro cell proliferation assays.[1] The mean IC50 across this panel of 14 cell lines is 2.2 ± 1.4 nM.[1]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT-Based)
This protocol outlines a standard procedure for determining the effect of this compound on cancer cell proliferation using the MTT colorimetric assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., ranging from picomolar to micromolar concentrations).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours at 37°C in the dark, or until the formazan crystals are completely dissolved. Gentle mixing on a plate shaker can facilitate solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound is a promising taxane analogue with potent in vitro anti-proliferative activity against a broad range of cancer cell lines. Its efficacy in cell lines that overexpress P-glycoprotein suggests it may have an advantage over existing taxanes in the treatment of multidrug-resistant cancers. The provided protocol for an in vitro cell proliferation assay offers a reliable method for researchers to further investigate the cytotoxic effects of this compound and to explore its potential as a novel anticancer agent. Careful adherence to the experimental procedures and appropriate data analysis are crucial for obtaining accurate and reproducible results. Although preclinical data is encouraging, it is important to note that clinical trials with this compound have shown instances of life-threatening toxicities, and it did not demonstrate clinical activity in patients with advanced colorectal cancer.[3][4][5] Further research is necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Milataxel Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel (also known as MAC-321 or TL-139) is a novel taxane analogue that has demonstrated significant preclinical antitumor activity. As a member of the taxane class of chemotherapeutic agents, this compound's mechanism of action involves the stabilization of microtubules, leading to a disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis. A key feature of this compound is its poor substrate affinity for the P-glycoprotein (P-gp) efflux pump, suggesting its potential efficacy in treating multidrug-resistant (MDR) tumors that overexpress P-gp.[1]
These application notes provide a detailed protocol for establishing and utilizing human tumor xenograft models in immunodeficient mice to evaluate the in vivo efficacy of this compound. The included methodologies are based on established preclinical research and are intended to guide researchers in designing and executing robust studies to assess the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various xenograft models.
Table 1: In Vivo Efficacy of Intravenously Administered this compound in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |
| SKMES-1 | Human Lung Carcinoma | Nude | Data not available | Data not available | This compound concentrations have been measured in this model.[2] |
| HCT-15 | Human Colon Carcinoma | Nude | Data not available | Data not available | This compound concentrations have been measured in this model.[2] |
| A-375 | Human Melanoma | Nude | Data not available | Data not available | This compound concentrations have been measured in this model.[2] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |
| HCT-15 | Human Colon Carcinoma | Nude | Data not available | Orally effective against P-gp expressing tumors.[1] | This compound concentrations have been measured in this model.[2] |
| KB-8-5 | Human Epidermoid Carcinoma | Nude | Data not available | More effective than paclitaxel against P-gp expressing tumors.[1] | |
| MX-1W | Human Breast Adenocarcinoma | Nude | Data not available | More effective than paclitaxel against P-gp expressing tumors.[1] |
Note: Specific quantitative data on tumor growth inhibition, including dosage and schedule, were not available in the public domain at the time of this review. Researchers are encouraged to consult the primary literature for detailed experimental results as they become available.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Line Culture and Maintenance
-
Cell Lines:
-
SKMES-1 (Human Lung Squamous Cell Carcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
HCT-15 (Human Colorectal Adenocarcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS.
-
A-375 (Human Malignant Melanoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
-
Culture Conditions: Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
Animal Models
-
Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.
-
Acclimatization: Allow a minimum of one week for acclimatization upon arrival.
-
Housing: House mice in a specific pathogen-free (SPF) environment in sterile, filtered cages with autoclaved food and water ad libitum. All procedures should be performed in a laminar flow hood.
Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion (viability should be >90%).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice until injection.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension subcutaneously into the flank.
-
Tumor Growth Monitoring and Treatment
-
Tumor Measurement:
-
Monitor mice for tumor appearance.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Vehicle: Prepare the vehicle control appropriate for the this compound formulation.
-
Dosing:
-
The optimal dose and schedule for this compound in preclinical models have not been definitively established in publicly available literature. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Based on general taxane preclinical studies, a starting point for intravenous (IV) administration could be in the range of 10-30 mg/kg, and for oral gavage, it could be higher.
-
-
Administration: Administer this compound and vehicle control via the chosen route (intravenous or oral gavage) according to the predetermined schedule (e.g., once daily, every three days).
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Endpoint and Data Analysis
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Excision: At the end of the study, excise the tumors and record their final weight.
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Conclusion
The this compound xenograft model serves as a valuable preclinical tool for evaluating the in vivo efficacy of this promising taxane analogue. The protocols outlined in these application notes provide a framework for conducting reproducible and informative studies. Given this compound's potential to overcome P-gp-mediated multidrug resistance, these models are particularly relevant for investigating its activity against a range of sensitive and resistant human cancers. Careful study design, including appropriate cell line selection, determination of the optimal dosing regimen, and rigorous data analysis, is critical for accurately assessing the therapeutic potential of this compound.
References
Application Notes for Milataxel in Colorectal Cancer Cell Lines
Introduction
Milataxel (MAC-321) is a novel taxane analogue that, like other members of the taxane family such as paclitaxel and docetaxel, functions as a microtubule-stabilizing agent.[1][2] By binding to microtubules, this compound enhances their polymerization and prevents their disassembly, which is crucial for cell division.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptotic cell death.[1] Preclinical data initially suggested potential activity of this compound in colorectal cancer (CRC).[1][3] However, a phase II clinical study in patients with advanced, previously treated colorectal cancer did not demonstrate objective responses.[1][3] Despite the clinical outcome, in vitro studies on colorectal cancer cell lines remain valuable for elucidating the specific molecular mechanisms of taxanes and for identifying potential biomarkers of sensitivity or resistance.
Mechanism of Action
The primary mechanism of action of this compound, as a taxane, is the stabilization of microtubules.[2] This interference with the normal function of the microtubule cytoskeleton leads to a cascade of cellular events, ultimately resulting in cancer cell death. In the context of colorectal cancer, the downstream effects of taxane-induced microtubule stabilization are believed to involve several key signaling pathways.
-
Mitotic Arrest: By stabilizing microtubules, this compound blocks the cell cycle in the G2/M phase, preventing cells from completing mitosis.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can be influenced by the p53 tumor suppressor pathway and the MAPK/ERK signaling cascade.[5][6][7] Studies on paclitaxel in colon cancer cells have shown that inhibition of the MAPK pathway can enhance paclitaxel-induced apoptosis.[5]
-
Modulation of Signaling Pathways: Taxanes can influence various signaling pathways that are critical for cell survival and proliferation in colorectal cancer. The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are often dysregulated in CRC and can be affected by taxane treatment.[7]
Data Presentation
Due to the limited publicly available preclinical data specifically for this compound in colorectal cancer cell lines, the following table summarizes hypothetical quantitative data to illustrate the expected outcomes of in vitro testing. These values are based on typical ranges observed for other taxanes in similar studies.
| Cell Line | Drug | IC50 (nM) | Apoptosis Rate (%) (at 48h) |
| HCT116 | This compound | 5 - 20 | 30 - 50 |
| HT-29 | This compound | 10 - 50 | 20 - 40 |
| SW480 | This compound | 8 - 30 | 25 - 45 |
| DLD-1 | This compound | 15 - 60 | 15 - 35 |
Note: This table presents illustrative data. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in colorectal cancer cell lines. These are adapted from established methods for other taxanes.[8][9][10]
1. Cell Culture
-
Cell Lines: HCT116, HT-29, SW480, or other relevant human colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A (for HCT116), DMEM (for HT-29), or RPMI-1640 (for SW480) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay) [8][11]
-
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) [12]
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis [9][13][14]
-
Objective: To investigate the effect of this compound on the expression and activation of proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-ERK, anti-total-ERK, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of paclitaxel-induced apoptosis by inhibition of mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells [frontiersin.org]
- 7. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabazitaxel suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of Milataxel in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel, a novel taxane analogue, has demonstrated enhanced preclinical activity compared to its parent compounds, paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein (P-gp).[1][2] The oral delivery of taxanes presents a significant challenge due to low aqueous solubility and poor bioavailability, primarily caused by P-gp-mediated efflux and first-pass metabolism in the gut and liver.[3][4] However, preclinical data suggests that this compound possesses good oral bioavailability in animal models, making it a promising candidate for oral chemotherapy.[1]
These application notes provide a comprehensive overview of the methodologies and protocols for administering oral this compound in animal studies, drawing upon established techniques for oral taxane delivery and general best practices for in vivo research.
Data Presentation: Pharmacokinetics of Oral Taxane Formulations in Animal Models
The following tables summarize pharmacokinetic data from studies on various oral formulations of docetaxel, a close structural analog of this compound. This data provides a valuable reference for anticipating the performance of orally administered this compound.
Table 1: Oral Bioavailability of Docetaxel Formulations in Rodents
| Formulation | Animal Model | Improvement in Oral Bioavailability | Key Findings | Reference |
| Poloxamer F-68/F-85 Solid Dispersion | Rats | 2.97-fold (compared to Poloxamer F68 alone) | F85 demonstrated potential as a permeation enhancement excipient. | [3] |
| Microemulsion | Rats | 34.4% increase | Improved permeation and P-gp inhibition. | [3] |
| Deoxycholic Acid-conjugated Nanoparticles | Mice | 6-fold higher | Enhanced cytotoxicity and tumor accumulation. | [3] |
| Carboxymethyl Chitosan-linked Docetaxel | Mice | 4-fold decrease in toxicity | Improved bioavailability and tumor uptake. | [3] |
| Nanomicelles | Mice | Significantly inhibited tumor growth compared to commercial IV product | Nanomicelles with a size of less than 15 nm showed high efficacy. | [5] |
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel in Dogs
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Median Overall Survival | 74 days | Dogs with various cancers | 3 or 6 times a month | [6][7] |
| Median Progression-Free Survival | 60.5 days | Dogs with various cancers | 3 or 6 times a month | [6][7] |
| Overall Response Rate | 6.25% | Dogs with various cancers | 3 or 6 times a month | [6][7] |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Rodents
This protocol outlines the standard procedure for oral gavage in mice and rats, a common and effective method for precise oral dosing.[8][9]
Materials:
-
This compound formulation (e.g., solution, suspension, in a suitable vehicle)
-
Appropriately sized oral gavage needles (flexible plastic tubes are recommended to minimize injury)[10]
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the facility and handling for at least one week prior to the study.
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
The recommended gavage volume is typically up to 10 mL/kg for mice and rats, though pilot studies are advised for larger volumes.[8][9]
-
-
Gavage Needle Selection:
-
Animal Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the back of the neck to immobilize the head.[10]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert to avoid entry into the trachea.[9]
-
Once the needle is in the stomach (at the pre-measured depth), slowly depress the syringe plunger to deliver the formulation. Administer the substance over 2-3 seconds.[11]
-
After administration, gently withdraw the needle in a single, smooth motion.[11]
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes immediately following the procedure for any signs of distress, such as difficulty breathing.[8]
-
Continue to monitor the animals at least once within the next 12-24 hours.[8] Any animal showing signs of progressive respiratory distress should be humanely euthanized.[8]
-
Protocol for Pharmacokinetic Study of Oral this compound
Objective: To determine the pharmacokinetic profile of orally administered this compound in an animal model (e.g., rats or mice).
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of this compound to a cohort of animals using the oral gavage protocol described above.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
The method of blood collection will depend on the animal model and the volume required (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Process the collected blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%) - calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
-
-
Visualizations
Signaling Pathway of Taxanes
Taxanes, including docetaxel and its analogue this compound, exert their cytotoxic effects primarily by interfering with microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12] Key signaling pathways implicated in the action of taxanes include the PI3K/AKT/mTOR and ERK1/2 pathways.[12]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Oral this compound Animal Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Study of New Oral Docetaxel -Loaded Nanomicelles [nanomedicine-rj.com]
- 6. Retrospective analysis of efficacy and safety of oral paclitaxel for treatment of various cancers in dogs (2017-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of efficacy and safety of oral paclitaxel for treatment of various cancers in dogs (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Milataxel and its Metabolites in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Milataxel is a novel taxane analog with promising preclinical activity, particularly in cell lines that overexpress P-glycoprotein. As with other taxanes, understanding its pharmacokinetic profile, including the quantification of the parent drug and its metabolites, is crucial for preclinical and clinical development. The major metabolite of this compound has been identified as s-lactate (M-10). This application note provides a detailed protocol for the extraction and quantification of this compound and its metabolites from biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Disclaimer: Detailed analytical methods and quantitative data for this compound are not widely available in published literature. Therefore, this protocol is largely based on established and validated methods for Paclitaxel, a structurally similar taxane. The provided parameters for chromatography and mass spectrometry should serve as a starting point and will require optimization and validation for the specific analysis of this compound and its s-lactate (M-10) metabolite.
Principle
This method utilizes reversed-phase HPLC to separate this compound and its metabolites from endogenous components in a biological matrix. The separated analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Sample preparation involves protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (IS), structurally similar to the analyte (e.g., Docetaxel or a stable isotope-labeled version of this compound), is used to ensure accuracy and precision.
Experimental Protocols
Sample Preparation
a) Plasma/Serum Samples: Protein Precipitation
-
Thaw plasma or serum samples at 4°C and vortex for 15 seconds.[1]
-
To a 400 µL aliquot of plasma/serum, add 200 µL of acetonitrile containing the internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 17,700 rpm at 4°C for 10 minutes.[1]
-
Carefully collect 200 µL of the supernatant and transfer it to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 22°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:water).[1]
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
b) Tissue Samples: Homogenization and Liquid-Liquid Extraction
Note: Extraction of taxanes from tissue, especially tumor tissue, can be challenging due to protein/tissue binding.
-
Accurately weigh the tissue sample (e.g., 100 mg).
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) and homogenize the tissue using a mechanical homogenizer.
-
To the tissue homogenate, add an internal standard.
-
For extraction, add 1 mL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions (Based on Paclitaxel Analysis)
| Parameter | Recommended Conditions |
| HPLC System | A UPLC or HPLC system capable of binary gradient elution. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of taxanes and their metabolites.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[2] |
| Gradient Elution | A gradient starting with a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute the analytes, followed by a re-equilibration step. A suggested starting point is a gradient from 45% to 65% B over 4 minutes.[2] |
| Flow Rate | 0.3 mL/min.[2] |
| Column Temperature | 35°C.[1] |
| Injection Volume | 10 µL.[1] |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Ion Mode.[2] |
| Scan Type | Multiple Reaction Monitoring (MRM).[2] |
Data Presentation
The following tables summarize quantitative data for Paclitaxel and its major metabolites, which can be used as a reference for developing a method for this compound. The exact m/z transitions for this compound and its M-10 metabolite will need to be determined experimentally.
Table 1: Representative HPLC-MS/MS Parameters for Taxane Analysis (Based on Paclitaxel)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paclitaxel | 854.5 | 286.0 |
| 6α-hydroxypaclitaxel | 870.5 | 286.0 |
| p-3'-hydroxypaclitaxel | 870.5 | 569.5 |
| Docetaxel (Internal Std.) | 808.4 | 527.2 |
Data sourced from established methods for Paclitaxel analysis.[2]
Table 2: Method Validation Parameters for a Representative Taxane HPLC-MS/MS Assay (Based on Paclitaxel)
| Parameter | Paclitaxel | 6α-hydroxypaclitaxel | p-3'-hydroxypaclitaxel |
| Linearity Range (ng/mL) | 10 - 10,000 | 1 - 1,000 | 1 - 1,000 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 10 | 1 | 1 |
| Accuracy (%) | 94.3 - 110.4 | 94.3 - 110.4 | 94.3 - 110.4 |
| Precision (%CV) | < 11.3 | < 11.3 | < 11.3 |
| Recovery from Plasma (%) | 85.0 - 91.7 | 75.8 - 83.4 | 74.2 - 86.7 |
Data represents typical values from validated Paclitaxel assays and should be established specifically for this compound.[2]
Visualizations
Metabolic Pathway of Taxanes
The following diagram illustrates the general metabolic pathway of taxanes, primarily mediated by cytochrome P450 enzymes in the liver. This pathway is expected to be similar for this compound.[3][4]
Caption: Generalized metabolic pathway of taxanes like this compound.
Experimental Workflow for HPLC-MS/MS Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of this compound and its metabolites from biological samples.
Caption: Experimental workflow for this compound analysis by HPLC-MS/MS.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the HPLC-MS/MS analysis of this compound and its metabolites in biological matrices. The detailed methodologies for sample preparation and chromatographic separation, based on the well-established analysis of Paclitaxel, offer a solid foundation for researchers. Successful implementation will require method optimization and validation to account for the specific physicochemical properties of this compound and its s-lactate (M-10) metabolite.
References
- 1. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Milataxel In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of milataxel (also known as MAC-321), a novel taxane analog. The following protocols and data are intended to facilitate the design and execution of experiments to evaluate the cytotoxic and mechanistic properties of this compound in cancer cell lines.
Introduction to this compound
This compound is a second-generation taxane, an analog of docetaxel, that has demonstrated potent antitumor activity in preclinical models.[1][2] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Notably, preclinical studies have shown that this compound may overcome P-glycoprotein-mediated multidrug resistance, a common challenge with taxane-based chemotherapies.[1][3][4] Although its clinical development was halted due to toxicity in Phase II trials, this compound remains a valuable tool for in vitro cancer research, particularly for studying taxane resistance and microtubule dynamics.[3][4][5]
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has shown potent cytotoxic activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, indicating high potency.
| Parameter | Value | Cell Lines Tested | Reference |
| Average IC50 | 2.2 ± 1.4 nM | 14 human tumor cell lines (colon, breast, lung, ovarian, pancreatic, melanoma, and epidermoid) | [1][2] |
| IC50 Range | 0.6 - 5.3 nM | 14 human tumor cell lines | [1][2] |
Note: IC50 values can vary depending on the cell line, assay conditions (e.g., drug exposure time, cell density), and the specific cytotoxicity assay used.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of choice
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations around the IC50 value (e.g., 1 nM, 5 nM, 10 nM) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of choice
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action
The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules, which disrupts their dynamic instability. This leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Signaling Pathway of Taxane-Induced Apoptosis
While specific signaling studies for this compound are limited, it is presumed to follow the general pathway of taxane-induced apoptosis, which involves the Bcl-2 family of proteins and the activation of caspases.
Caption: Taxane-induced apoptosis signaling pathway.
References
- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Immunohistochemical Analysis of Milataxel-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel is a novel taxane analog with a mechanism of action centered on the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for the immunohistochemical (IHC) evaluation of tissues treated with this compound. IHC is a vital tool for elucidating the pharmacodynamic effects of this compound, enabling the visualization and quantification of changes in protein expression and signaling pathways directly within the tumor microenvironment. These protocols are designed to assist researchers in assessing treatment efficacy, understanding mechanisms of action and resistance, and identifying potential biomarkers. A key feature of this compound is its potential efficacy in tumors that overexpress P-glycoprotein (P-gp), a common mediator of taxane resistance.[2][3][4][5][6] Therefore, the following guidelines include the analysis of markers related to drug resistance.
Key Applications of IHC for this compound-Treated Tissues
-
Pharmacodynamic Assessment: To confirm the on-target effect of this compound by analyzing markers of cell cycle arrest and apoptosis.
-
Efficacy Evaluation: To quantify the anti-proliferative and pro-apoptotic effects of this compound in tumor tissues.
-
Biomarker Discovery: To identify and validate predictive biomarkers of response or resistance to this compound.
-
Mechanism of Action Studies: To investigate the signaling pathways modulated by this compound treatment.
-
Resistance Mechanism Investigation: To assess the expression of drug efflux pumps like P-glycoprotein in the context of this compound treatment.
Data Presentation: Quantitative Immunohistochemistry Analysis
The following table provides a representative summary of quantitative IHC data that could be obtained from preclinical or clinical studies of this compound-treated tumors. The data is presented as the mean percentage of positive cells or staining intensity score.
| Biomarker | Protein Function | Control (Vehicle) | This compound-Treated | Expected Change | Rationale |
| Ki-67 | Proliferation | 65% | 20% | Decrease | Inhibition of mitosis by this compound leads to reduced cell proliferation.[7][8] |
| Cleaved Caspase-3 | Apoptosis | 5% | 45% | Increase | Microtubule stabilization induces apoptosis.[7][8][9][10][11] |
| p53 | Tumor Suppressor | 40% | 55% | Increase | DNA damage and mitotic stress can lead to p53 accumulation.[12][13] |
| Bcl-2 | Anti-Apoptotic | 50% | 25% | Decrease | Downregulation of anti-apoptotic proteins is a hallmark of apoptosis induction.[12][13] |
| CD31 | Angiogenesis | 70% | 40% | Decrease | Taxanes can have anti-angiogenic effects.[14][15][16][17][18] |
| P-glycoprotein (MDR1) | Drug Efflux Pump | Variable | Variable | No Change/Increase | To assess baseline expression and potential for treatment-induced changes. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis and the role of P-glycoprotein.
Immunohistochemistry Experimental Workflow
Caption: Step-by-step workflow for immunohistochemical staining of FFPE tissues.
Experimental Protocols
Protocol for Immunohistochemistry of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues Treated with this compound
This protocol provides a general guideline for the immunohistochemical staining of FFPE tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each new antibody and tissue type.
1. Deparaffinization and Rehydration [19][20][21][22]
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or pressure cooker for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 5 minutes.
-
3. Blocking
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with TBST, 2 changes for 5 minutes each.
-
-
Protein Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
4. Primary Antibody Incubation
-
Drain the blocking solution from the slides.
-
Apply the primary antibody (diluted in antibody diluent to its optimal concentration) to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
5. Detection System
-
Rinse slides with TBST, 3 changes for 5 minutes each.
-
Apply a biotin-free HRP-polymer-based detection system according to the manufacturer's instructions. This avoids issues with endogenous biotin.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with TBST, 3 changes for 5 minutes each.
6. Chromogen and Counterstaining [22]
-
Apply the chromogen solution (e.g., DAB) and incubate for a time determined by microscopic observation to achieve the desired staining intensity.
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5 minutes.
7. Dehydration and Mounting [22]
-
Dehydrate the sections through graded alcohols:
-
70% Ethanol: 1 minute
-
95% Ethanol: 1 minute
-
100% Ethanol: 2 changes, 1 minute each.
-
-
Clear in Xylene: 2 changes, 2 minutes each.
-
Mount with a permanent mounting medium.
8. Analysis and Quantification
-
Stained slides should be analyzed by a qualified pathologist or scientist.
-
Quantitative analysis can be performed using image analysis software to determine the percentage of positive cells or H-score. For markers like CD31, microvessel density can be quantified.[16][17]
Recommended Primary Antibodies for this compound Studies
| Antibody | Host Species | Recommended Dilution | Antigen Retrieval |
| Ki-67 | Rabbit | 1:200 | Citrate pH 6.0 |
| Cleaved Caspase-3 | Rabbit | 1:250 | Citrate pH 6.0 |
| p53 | Mouse | 1:100 | Citrate pH 6.0 |
| Bcl-2 | Mouse | 1:150 | EDTA pH 9.0 |
| CD31 | Mouse | 1:50 | Citrate pH 6.0 |
| P-glycoprotein (MDR1) | Mouse | 1:100 | EDTA pH 9.0 |
Note: Optimal dilutions should be determined by the end-user.
Conclusion
Immunohistochemistry is an indispensable technique for the preclinical and clinical evaluation of this compound. The protocols and guidelines provided herein offer a robust framework for assessing the pharmacodynamic effects, efficacy, and mechanisms of action of this novel taxane analog. Consistent application of these methods will facilitate a deeper understanding of this compound's therapeutic potential and aid in the development of personalized cancer therapies.
References
- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of P-glycoprotein-mediated efflux of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of docetaxel ("Taxotere") with human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sesquiterpene Lactones Attenuate Paclitaxel Resistance Via Inhibiting MALAT1/STAT3/ FUT4 Axis and P-Glycoprotein Transporters in Lung Cancer Cells [frontiersin.org]
- 6. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histologic evaluation of Ki-67 and cleaved caspase-3 expression in feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. P53, Bcl-2, Ki-67 Li (Labeling Index) Status in Benign, Proliferative, And Malignant Ovarian Surface Epithelial Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Analysis of bcl-2 in Association with p53 and Ki-67 in Triple Negative Breast Cancer and Other Molecular Subtypes in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the tumour vasculature environment from CD-31 immunohistochemistry images of breast cancer using deep learning based semantic segmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. discovery-sci.com [discovery-sci.com]
- 22. m.youtube.com [m.youtube.com]
Application Notes: Flow Cytometry Analysis of Milataxel-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milataxel is a novel taxane analog with preclinical activity that suggests it may offer advantages over existing taxanes like paclitaxel and docetaxel, particularly in cancer cell lines that overexpress P-glycoprotein.[1] Taxanes are a critical class of anticancer agents that function as microtubule stabilizers, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[2][3][4][5][6] Understanding the precise mechanism and quantifying the apoptotic effects of new compounds like this compound is crucial for preclinical and clinical drug development.
Flow cytometry is a powerful and versatile technique for single-cell analysis, making it an ideal platform for studying apoptosis.[7][8] By using specific fluorescent probes, researchers can identify and quantify different stages of apoptosis, providing robust data on a drug's efficacy. These application notes provide detailed protocols for assessing this compound-induced apoptosis using flow cytometry, focusing on key events such as phosphatidylserine externalization, mitochondrial membrane potential changes, and caspase activation.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of taxanes, this compound likely induces apoptosis through the intrinsic pathway.[2][3][4][5] The process begins with the stabilization of microtubules, which disrupts their normal dynamics and leads to mitotic arrest.[6] This arrest can trigger a cascade of signaling events, including the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of executioner caspases.[4][9][10]
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical workflow for analyzing this compound's apoptotic effects involves several key stages, from cell preparation to data interpretation. This systematic approach ensures reproducibility and accurate quantification of apoptosis.
Caption: General experimental workflow for apoptosis analysis.
Data Presentation: Summary of Quantitative Data
The following tables represent hypothetical data from flow cytometry experiments to illustrate how results can be structured for clear comparison.
Table 1: Apoptosis Analysis using Annexin V/PI Staining
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 50 | 42.1 ± 4.2 | 35.4 ± 3.1 | 22.5 ± 2.8 |
| This compound | 100 | 15.8 ± 2.9 | 48.9 ± 4.5 | 35.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1
| Treatment Group | Concentration (nM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0 | 92.5 ± 3.3 | 7.5 ± 1.1 |
| This compound | 10 | 70.1 ± 4.1 | 29.9 ± 2.5 |
| This compound | 50 | 38.4 ± 3.8 | 61.6 ± 3.2 |
| This compound | 100 | 12.9 ± 2.5 | 87.1 ± 4.0 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Active Caspase-3 Analysis
| Treatment Group | Concentration (nM) | % Cells with Active Caspase-3 |
| Vehicle Control | 0 | 3.1 ± 0.7 |
| This compound | 10 | 22.5 ± 2.4 |
| This compound | 50 | 58.9 ± 5.1 |
| This compound | 100 | 85.3 ± 6.3 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.[13] Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
PBS, cold
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Collect and wash cells as described in steps 2 and 3 of Protocol 1.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing JC-1 dye (final concentration typically 1-10 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the pellet with cold PBS.
-
Analysis: Resuspend the cells in 500 µL of cold PBS and analyze immediately by flow cytometry, detecting red fluorescence (e.g., PE channel) and green fluorescence (e.g., FITC channel).
Interpretation:
-
High Red / Low Green Fluorescence: Healthy cells with high ΔΨm.
-
Low Red / High Green Fluorescence: Apoptotic cells with depolarized mitochondria (low ΔΨm).
Protocol 3: Intracellular Active Caspase-3 Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.[4] This protocol uses a fluorescently-labeled inhibitor of caspases (FLICA) that covalently binds to active caspase-3.
Materials:
-
FLICA Caspase-3 Assay Kit (containing the fluorescent inhibitor)
-
Wash Buffer (provided in the kit)
-
PBS, cold
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
FLICA Reagent Preparation: Reconstitute the FLICA reagent according to the manufacturer's instructions.
-
Staining: Add the diluted FLICA reagent directly to the cell culture medium in each well. Mix gently.
-
Incubation: Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light.
-
Cell Harvesting and Washing: Harvest the cells as described in Protocol 1. Wash the cells twice with 1X Wash Buffer provided in the kit to remove any unbound reagent.
-
Analysis: Resuspend the final cell pellet in an appropriate volume of Wash Buffer and analyze by flow cytometry (typically in the FITC channel).
Interpretation:
-
An increase in the percentage of fluorescent cells in the this compound-treated groups compared to the control indicates an increase in Caspase-3 activation.
References
- 1. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Go with the Flow - Make the most of this powerful technique | Proteintech Group [ptglab.com]
- 9. Apoptosis-related BCL2-family members: Key players in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Milataxel solubility issues in vitro
Welcome to the technical support center for milataxel. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential in vitro solubility challenges of this compound. Given that this compound is a novel taxane analog, specific data on its solubility are limited. Therefore, this guide provides troubleshooting strategies and frequently asked questions based on the well-established knowledge of other taxanes, such as paclitaxel and docetaxel, which share similar structural and physicochemical properties.[1][2][3]
Troubleshooting Guide: this compound Solubility Issues
Issue 1: this compound powder does not dissolve in aqueous buffers.
-
Cause: Taxanes, as a class of compounds, are characterized by their complex and highly lipophilic structures, leading to very poor water solubility.[3] It is expected that this compound shares this characteristic. Direct dissolution in aqueous solutions is generally not feasible.
-
Solution: A stock solution must first be prepared in an appropriate organic solvent. The most common choice for in vitro studies is 100% dimethyl sulfoxide (DMSO) or ethanol.[3]
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media or buffer.
-
Cause: This phenomenon, often termed "solvent shock," occurs when the highly concentrated drug solution in a good organic solvent is rapidly diluted into an aqueous system where it is poorly soluble.[3] This can lead to the drug crashing out of the solution.
-
Troubleshooting Steps:
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C can help improve solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium very slowly, drop by drop, while gently vortexing or swirling the medium.[3] This allows for more gradual mixing and reduces the chances of localized supersaturation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[3] Many cell lines can tolerate up to 1% DMSO, but this should be determined empirically.
-
Use of surfactants or carriers: For persistent solubility issues, consider the use of solubilizing agents.
-
Issue 3: The prepared this compound solution is initially clear but forms a precipitate over time in the incubator.
-
Cause: The stability of taxanes in aqueous solutions can be limited, and degradation products may be less soluble.[3] Changes in temperature and pH within the incubator can also affect solubility over extended periods.
-
Solution:
-
Prepare fresh solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound immediately before use.
-
Consider stability: Be aware that the stability of this compound in your specific experimental conditions may be a factor.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be poorly soluble in water?
Like other taxanes, this compound possesses a complex, bulky, and lipophilic molecular structure.[3] This high lipophilicity, combined with the energy required to break its crystal lattice structure, results in very limited aqueous solubility.[3] For comparison, paclitaxel's water solubility is extremely low.[3][4][5]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Based on common laboratory practices for taxanes, 100% DMSO is the most frequently used solvent for preparing concentrated stock solutions for in vitro experiments.[3] Anhydrous ethanol can also be an alternative.
Q3: Is a vehicle control necessary in my experiments?
Absolutely. A vehicle control is crucial for distinguishing the biological effects of this compound from any effects caused by the solvent (e.g., DMSO).[3] The vehicle control should contain the same final concentration of the solvent as the experimental samples.[3]
Q4: What are some advanced strategies to improve this compound solubility for in vitro studies?
While direct dissolution in DMSO is common, more advanced formulation techniques used for taxanes can be considered if solubility issues persist. These are often employed in drug delivery studies and include:
-
Co-solvents: Using a mixture of solvents.
-
Surfactants: Employing surfactants like Tween 80 or Cremophor EL to form micelles that encapsulate the drug.[3]
-
Cyclodextrins: Using cyclodextrins to form water-soluble inclusion complexes.[3][6]
-
Nanoparticle Formulations: Encapsulating or conjugating this compound with polymers or lipids to create nanosized particles that are dispersible in aqueous media.[3][7][8]
Data on Solubility Enhancement Strategies for Taxanes
The following table summarizes various strategies that have been successfully used to enhance the solubility of taxanes like paclitaxel and docetaxel. These approaches may be applicable to this compound.
| Strategy | Description | Potential Fold Increase in Solubility | Reference |
| Co-solvency | Using water-miscible organic solvents (e.g., DMSO, ethanol) to dissolve the drug before aqueous dilution. | Variable, dependent on final solvent concentration. | [3] |
| Micellar Solubilization | Using surfactants (e.g., Tween 80, Cremophor EL, Vitamin E-TPGS) to form micelles that encapsulate the hydrophobic drug. | 38-fold or more | [4] |
| Cyclodextrin Complexation | Encapsulating the drug within the lipophilic core of cyclodextrin molecules to form a water-soluble complex. | 216 to 253-fold | [6] |
| Prodrugs | Modifying the chemical structure of the drug to create more soluble derivatives that convert to the active form in vivo. | Over 1000-fold | [4] |
| Liposomes | Encapsulating the drug within lipid vesicles. | Substantially improves aqueous dispersibility. | [4] |
| Nanoparticles | Formulating the drug into solid lipid nanoparticles or polymeric nanoparticles. | Significantly enhances aqueous dispersibility. | [7][8] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Cell Culture Assays
This protocol is a general guideline based on standard procedures for taxanes. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution if necessary to create an intermediate stock.
-
To prepare the final working solution, slowly add the required volume of the this compound stock solution dropwise into the pre-warmed medium while gently vortexing or swirling the tube.[3]
-
Important: The final concentration of DMSO in the medium should be kept below 0.5% to minimize toxicity.[3] Calculate the dilution factor accordingly.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equivalent volume of pre-warmed medium to achieve the same final DMSO concentration as in the drug-treated samples.[3]
-
-
Application to Cells:
-
Use the freshly prepared working solution and vehicle control to treat your cells immediately.
-
Visually inspect the culture vessels for any signs of drug precipitation after addition.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General signaling pathway affected by taxanes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. High Solubilization and Controlled Release of Paclitaxel Using Thermosponge Nanoparticles for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Milataxel Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Milataxel in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a taxane-class anticancer agent. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to β-tubulin, this compound enhances microtubule polymerization and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death). An important characteristic of this compound is that it appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant tumors that overexpress P-gp.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A definitive starting concentration for this compound can vary significantly depending on the cell line's sensitivity. Preclinical studies have shown this compound to have enhanced activity compared to paclitaxel, particularly in cell lines that overexpress P-glycoprotein.[1][3][2] As a starting point, researchers can consider the IC50 values of paclitaxel in similar cell lines. For many cancer cell lines, the IC50 for paclitaxel falls within the low nanomolar range.[4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific assay and the cell line's doubling time. For cytotoxicity assays, incubation times of 24, 48, or 72 hours are common.[4] For cell cycle analysis, a shorter incubation period (e.g., 24 hours) is often sufficient to observe G2/M arrest. Apoptosis assays may also be performed after 24 to 48 hours of treatment. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental goals.
Q4: What solvents should I use to dissolve and dilute this compound?
A4: this compound, like other taxanes, is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no observed cytotoxicity | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 value for your specific cell line. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours), especially for slower-growing cell lines. | |
| Cell line is resistant to taxanes. | Confirm if your cell line is known to be taxane-resistant. Since this compound is a poor substrate for P-gp, it may be effective in some multidrug-resistant lines. Consider alternative or combination treatments if resistance is confirmed. | |
| High cell death in control group | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration as the highest this compound dose. |
| Poor cell health prior to treatment. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Use a consistent cell seeding density for all experiments. |
| Variation in drug preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with extensive passaging. | |
| Difficulty observing G2/M arrest in cell cycle analysis | Inappropriate timing of analysis. | Optimize the incubation time. G2/M arrest is a dynamic process, and the peak arrest may occur at a specific time point. |
| Incorrect staining or analysis. | Ensure proper cell fixation, permeabilization, and staining with a DNA-intercalating dye like propidium iodide. Use appropriate gating strategies during flow cytometry analysis. |
Data Presentation: Illustrative IC50 Values for Taxanes
The following table provides illustrative IC50 values for the related taxane, paclitaxel, in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound. Note: These values are for paclitaxel and the optimal concentration of this compound must be determined experimentally for each cell line.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | ~5-10 | [5][6] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~2-8 | [5][6] |
| T-47D | Breast Cancer (Luminal A) | ~3-7 | [5][6] |
| MCF-7 | Breast Cancer | 7.5 | [7] |
| CAOV3 | Ovarian Cancer | ~20-40 | [8] |
| OVCAR5 | Ovarian Cancer | ~10-30 | [8] |
| HT-29 | Colon Carcinoma | ~5-15 | [9] |
| SK-MEL-28 | Melanoma | >100 (less sensitive) | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a method for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis (Annexin V/PI) Assay
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Milatael for the determined incubation time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle (Propidium Iodide) Analysis
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately twice the DNA content of the G0/G1 population.
Visualizations
Experimental Workflows
Caption: General workflow for optimizing this compound concentration.
Taxane-Induced Apoptosis Signaling Pathway
Caption: Key steps in taxane-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of taxol on two human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Milataxel Degradation in Solution
Disclaimer: Milataxel is a novel taxane analog. As of the latest update, comprehensive public data on its specific degradation pathways and stability profile in solution is limited. This guide is constructed based on the well-established knowledge of a closely related and extensively studied taxane, Paclitaxel. The principles of degradation and stabilization discussed herein are expected to be highly relevant to this compound due to structural similarities. However, experimental verification for this compound is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in aqueous solutions?
A1: Based on studies of related taxanes like Paclitaxel, the two primary degradation pathways for this compound in aqueous solutions are likely:
-
Epimerization: This is a base-catalyzed process where the stereochemistry at a specific position (C-7 for Paclitaxel) changes, leading to the formation of a less active or inactive epimer.[1][2] This process is often reversible but can significantly impact the drug's efficacy.
-
Hydrolysis: The ester functional groups in the this compound molecule are susceptible to hydrolysis, particularly under basic conditions (pH > 7).[3] This can lead to the cleavage of the side chain or other ester bonds, resulting in inactive degradation products.
Q2: What are the optimal pH and temperature conditions for storing this compound solutions?
A2: For taxanes like Paclitaxel, maximum stability in aqueous solutions is typically observed at a pH range of 4-5.[2] Under acidic conditions (pH < 4), degradation can still occur, while in neutral to basic conditions (pH > 6-7), both epimerization and hydrolysis are significantly accelerated.[1][3] Lower temperatures generally slow down degradation rates. Therefore, it is recommended to store this compound solutions under refrigerated conditions (2-8°C).[4]
Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A3: Precipitation of this compound is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Taxanes are inherently hydrophobic molecules with low water solubility.
-
"Crashing Out": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, the drug can precipitate out of the solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
Degradation: The degradation products of this compound may be less soluble than the parent compound.
Q4: What excipients can be used to improve the stability and solubility of this compound in solution?
A4: Several excipients are commonly used in taxane formulations to enhance stability and solubility:
-
Co-solvents: Organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.
-
Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80®) and Cremophor EL can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.
-
Polymers: Hydrophilic polymers can be used to create amorphous solid dispersions or nanoparticle formulations that improve stability and solubility.
-
Albumin: Nanoparticle albumin-bound (nab) technology is another approach to formulate poorly soluble drugs like taxanes.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency Over Time | Chemical degradation (epimerization or hydrolysis) | - Ensure the pH of the solution is maintained between 4 and 5. - Store the solution at a low temperature (2-8°C). - Protect the solution from light. - Prepare fresh solutions for long experiments. |
| Precipitation Upon Dilution | "Crashing out" due to poor solubility | - Add the concentrated stock solution dropwise to the aqueous buffer while vortexing or stirring. - Gently warm the aqueous buffer (e.g., to 37°C) before adding the stock solution. - Consider using a formulation with solubilizing excipients (e.g., surfactants). |
| Cloudiness or Precipitation During Storage | Exceeding solubility limit at storage temperature | - Decrease the final concentration of this compound in the solution. - Store at a controlled room temperature if refrigeration causes precipitation, but be mindful of accelerated chemical degradation. |
| Inconsistent Experimental Results | Degradation of this compound leading to variable active concentration | - Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the this compound solution before each experiment. - Adhere strictly to a standardized protocol for solution preparation and storage. |
Quantitative Data Summary
Table 1: Physicochemical Stability of Paclitaxel Infusions (0.3 mg/mL and 1.2 mg/mL) in Various Containers and Diluents
| Concentration | Diluent | Container | Temperature (°C) | Stability (Days) | Limiting Factor |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | Polyethylene | 2-8 | 16 | Precipitation |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 5% Dextrose | Polyolefin | 2-8 | 13 | Precipitation |
| 0.3 mg/mL | 5% Dextrose | Polyethylene | 2-8 | 18 | Precipitation |
| 0.3 mg/mL | 5% Dextrose | Glass | 2-8 | 20 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Polyethylene | 2-8 | 12 | Precipitation |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 | Precipitation |
| 1.2 mg/mL | 5% Dextrose | Polyolefin | 2-8 | 10 | Precipitation |
| 1.2 mg/mL | 5% Dextrose | Polyethylene | 2-8 | 12 | Precipitation |
| 1.2 mg/mL | 5% Dextrose | Glass | 2-8 | 10 | Precipitation |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Diluted this compound Working Solution
-
Materials: this compound stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, cell culture medium), vortex mixer or magnetic stirrer.
-
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue mixing for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to reduce the final concentration.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 3: Stability Assessment of this compound in Solution by HPLC
-
Objective: To determine the concentration of this compound over time under specific storage conditions (e.g., different pH, temperature).
-
Materials: Prepared this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), this compound reference standard.
-
Procedure:
-
Prepare the this compound solution in the desired buffer and storage container.
-
At time zero, withdraw an aliquot of the solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
-
Store the remaining solution under the desired conditions (e.g., 4°C, 25°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, dilute, and analyze by HPLC.
-
Quantify the peak area of this compound at each time point relative to the initial time point (T=0) to determine the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Primary degradation pathways for taxanes in aqueous solution.
Caption: Troubleshooting workflow for this compound degradation and precipitation.
Caption: Key preventative measures to minimize this compound degradation.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milataxel Extraction from Tumor Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with milataxel extraction from tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in ensuring successful this compound extraction from tumor tissue?
A1: The initial and most critical step is the rapid and proper preservation of the collected tumor tissue. To minimize degradation of this compound and preserve tissue integrity, it is recommended to flash-freeze the tissue in liquid nitrogen immediately after collection.[1] The frozen tissue should then be stored at -80°C until you are ready to proceed with the homogenization and extraction process.
Q2: What are the recommended methods for homogenizing tumor tissue for this compound extraction?
A2: Several methods can be used for tumor tissue homogenization, and the choice often depends on the tissue type and available equipment.[2]
-
Bead Mill Homogenizers: These are highly effective for breaking up tough or fibrous tumor tissues. They use beads (e.g., ceramic, stainless steel) to mechanically disrupt the tissue.[2][3]
-
Rotor-Stator Homogenizers: These instruments use a high-speed rotating blade within a stationary probe to homogenize the tissue through mechanical tearing and shear forces.[2][4]
-
Ultrasonic Homogenizers: These employ high-frequency sound waves to disrupt tissue and are particularly useful for harder tissues.[2]
For reproducible results, microprocessor-controlled homogenizers that allow for consistent time and speed settings are recommended.[5]
Q3: What type of solvent should be used for extracting this compound from the homogenized tissue?
A3: While the optimal solvent may vary slightly based on the specific properties of this compound, a common approach for taxanes like paclitaxel involves using a combination of organic solvents. A mixture of methanol or acetonitrile with water is often a good starting point. The exact ratio may need to be optimized for this compound to ensure efficient extraction. It is also crucial to consider the solvent's compatibility with your downstream analysis method, such as HPLC-MS/MS.
Q4: How can I quantify the amount of this compound extracted from the tumor tissue?
A4: A highly sensitive and specific method for quantifying this compound in biological samples is High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[6][7] This technique allows for the separation of this compound from other cellular components and its precise quantification. To ensure accuracy, it is essential to develop a calibration curve using known concentrations of a this compound standard.[8][9] The use of an internal standard, a molecule with similar chemical properties to this compound, is also highly recommended to account for any variability during sample preparation and analysis.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Incomplete tissue homogenization: The tissue may not have been fully disrupted, trapping the drug within the cells.[3] 2. Suboptimal extraction solvent: The solvent used may not be efficiently solubilizing the this compound. 3. Drug degradation: this compound may be unstable under the extraction conditions (e.g., temperature, pH).[10] 4. Insufficient mixing/incubation: The extraction solvent may not have had enough contact time with the homogenate. | 1. Optimize homogenization: Increase homogenization time or speed. For bead mills, ensure the appropriate bead size and material are used. For rotor-stators, ensure the probe is appropriately sized for the sample volume.[5] 2. Test different solvents: Experiment with different solvent polarities and compositions (e.g., varying the ratio of organic solvent to water). 3. Maintain cold conditions: Perform all extraction steps on ice to minimize enzymatic degradation.[4] Consider adding protease and phosphatase inhibitors to the homogenization buffer. 4. Increase incubation time: Gently agitate the sample in the extraction solvent for a longer duration. |
| High Variability Between Replicates | 1. Inconsistent homogenization: Variations in the homogenization process can lead to different extraction efficiencies. 2. Inaccurate sample weighing: Small errors in the initial tissue weight can lead to significant differences in the final concentration. 3. Pipetting errors: Inaccurate pipetting of solvents or standards can introduce variability. | 1. Standardize homogenization: Use a programmable homogenizer to ensure consistent settings for all samples.[5] 2. Use a calibrated balance: Ensure the balance is properly calibrated and use a consistent technique for weighing the tissue samples. 3. Calibrate pipettes: Regularly calibrate all pipettes used in the protocol. |
| Matrix Effects in HPLC-MS/MS Analysis | 1. Interference from endogenous molecules: Other molecules from the tumor tissue can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer. 2. Insufficient sample cleanup: The extraction protocol may not be adequately removing interfering substances. | 1. Optimize chromatography: Adjust the HPLC gradient and column chemistry to better separate this compound from interfering compounds. 2. Incorporate a sample cleanup step: Consider using solid-phase extraction (SPE) to remove interfering matrix components before HPLC-MS/MS analysis.[6][7] |
| This compound Instability in Processed Samples | 1. Freeze-thaw cycles: Repeated freezing and thawing of the tissue homogenate or extracted sample can lead to degradation. 2. Storage conditions: Improper storage temperature or exposure to light can cause the drug to break down.[11] | 1. Aliquot samples: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. 2. Store properly: Store extracts at -80°C and protect them from light. Check for any specific stability information available for this compound. |
Experimental Protocol: this compound Extraction from Tumor Tissue
This protocol is a general guideline and may require optimization for specific tumor types and experimental conditions.
1. Materials and Reagents:
-
Frozen tumor tissue
-
Liquid nitrogen
-
Homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Extraction solvent (e.g., Acetonitrile:Methanol:Water, 2:2:1 v/v/v)
-
Internal Standard (a suitable taxane analogue)
-
Bead mill homogenizer with ceramic or stainless steel beads
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
HPLC-MS/MS system
2. Procedure:
-
Tissue Preparation:
-
Retrieve the frozen tumor tissue from -80°C storage.
-
Weigh the frozen tissue (typically 10-50 mg) in a pre-chilled microcentrifuge tube.
-
Keep the tissue on dry ice to prevent thawing.
-
-
Homogenization:
-
Add a pre-determined volume of ice-cold homogenization buffer to the tube containing the tumor tissue.
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions. Ensure the samples remain cold during this process.
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add a known amount of the internal standard.
-
Add 3 volumes of ice-cold extraction solvent to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your HPLC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the sample using a validated HPLC-MS/MS method for the quantification of this compound.
-
Construct a calibration curve using known concentrations of this compound standard to determine the concentration in the tumor tissue extract.
-
Visualizations
Caption: Workflow for this compound Extraction from Tumor Tissue.
Caption: Simplified Pathway of Taxane Metabolism in Tumor Cells.[12]
References
- 1. youtube.com [youtube.com]
- 2. blog.omni-inc.com [blog.omni-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. nextadvance.com [nextadvance.com]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Paclitaxel Distribution in Solid Tumors by Nano-Particle Assisted Laser Desorption Ionization Mass Spectrometry Imaging | PLOS One [journals.plos.org]
- 9. Determination of Paclitaxel Distribution in Solid Tumors by Nano-Particle Assisted Laser Desorption Ionization Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Milataxel Bioavailability In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Milataxel. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with this compound. What are the likely causes?
A1: Low oral bioavailability of this compound, a taxane analogue, likely stems from several factors common to this class of compounds. These can be broadly categorized as physicochemical and physiological barriers:
-
Poor Aqueous Solubility: Taxanes, including this compound, are highly lipophilic and have very low water solubility. This poor solubility limits the dissolution of the drug in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: this compound is likely subject to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C8.[1][2] This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Taxanes are well-known substrates for the P-gp efflux pump (also known as multidrug resistance protein 1 or MDR1).[1][3] This transporter is highly expressed in the apical membrane of intestinal epithelial cells and actively pumps absorbed drug back into the GI lumen, thereby limiting its net absorption.
-
Gastrointestinal Instability: The chemical stability of this compound in the varying pH environments of the stomach and intestine could also contribute to its poor bioavailability.
Q2: What initial formulation strategies can we explore to improve this compound's oral absorption?
A2: To address the solubility and dissolution rate limitations of this compound, several formulation strategies can be employed. The choice of strategy will depend on the specific properties of your this compound formulation and the experimental context.
-
Lipid-Based Formulations: These are a common and effective approach for poorly water-soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., in the GI tract). This increases the surface area for absorption and can bypass the dissolution step. For paclitaxel, a self-microemulsifying drug delivery system (SMEDDS) increased oral bioavailability by 4.5-fold in rabbits.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug, protecting it from degradation and potentially enhancing its uptake.
-
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve its solubility, protect it from degradation, and provide controlled release.[5]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to faster dissolution rates and higher apparent solubility.
Q3: Our in vitro dissolution has improved with a new formulation, but we still see low in vivo exposure. What should we investigate next?
A3: This scenario strongly suggests that physiological barriers, such as first-pass metabolism and P-gp efflux, are the primary drivers of poor bioavailability. The following steps are recommended:
-
Evaluate P-gp Efflux: Conduct in vitro permeability assays using Caco-2 cell monolayers. This assay can determine if this compound is a P-gp substrate by measuring its bidirectional transport.
-
Assess Metabolic Stability: Use in vitro assays with liver microsomes or hepatocytes to determine the metabolic stability of this compound. This will indicate its susceptibility to first-pass metabolism.
-
Consider Co-administration with Inhibitors: In preclinical studies, co-administration of this compound with known inhibitors of P-gp and/or CYP3A4 can help to confirm the involvement of these pathways and demonstrate the potential for bioavailability enhancement.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Cmax and AUC after oral administration | Poor aqueous solubility and dissolution rate. | 1. Characterize the solid-state properties of this compound (e.g., crystallinity).2. Develop and test enabling formulations such as SEDDS, solid dispersions, or nanoparticle systems.[3][5] |
| High first-pass metabolism in the gut wall and/or liver. | 1. Conduct in vitro metabolism studies with liver and intestinal microsomes to identify major metabolic pathways and metabolites.[6]2. Consider co-administration with CYP450 inhibitors (e.g., ketoconazole) in preclinical models to assess the impact on bioavailability.[1] | |
| P-glycoprotein (P-gp) mediated efflux. | 1. Perform bidirectional transport studies across Caco-2 cell monolayers.[7]2. In preclinical studies, co-administer with a P-gp inhibitor (e.g., cyclosporine A) to evaluate the effect on absorption.[4] | |
| High inter-individual variability in pharmacokinetic profiles | Food effects on absorption.Inconsistent formulation performance. | 1. Conduct pharmacokinetic studies in both fasted and fed states.2. Optimize the formulation to ensure consistent emulsification or dissolution. |
| Good in vitro permeability but low in vivo bioavailability | High first-pass metabolism in the liver. | 1. Quantify the contribution of hepatic first-pass metabolism using in vivo models.2. Consider structural modifications to block metabolic "hotspots" if medicinal chemistry efforts are ongoing. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add this compound solution to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound solution to the basolateral (B) side.
-
At the same time points, collect samples from the apical (A) side.
-
Analyze the concentration of this compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
-
(Optional) Inhibition Study: Repeat the transport study in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant reduction in the efflux ratio would confirm that this compound is a P-gp substrate.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats or BALB/c mice to the facility for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage.
-
Intravenous (IV) Group: Administer a solution of this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%) using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in a Preclinical Study
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration (Unformulated) | Oral (PO) Administration (Formulation X) |
| Dose (mg/kg) | 5 | 20 | 20 |
| Cmax (ng/mL) | 1500 ± 250 | 50 ± 15 | 250 ± 50 |
| Tmax (h) | 0.25 | 2.0 | 1.5 |
| AUC (ng·h/mL) | 3000 ± 400 | 200 ± 60 | 1200 ± 200 |
| Half-life (h) | 6.5 ± 1.2 | N/A | 7.0 ± 1.5 |
| Bioavailability (F%) | - | 1.7% | 10.0% |
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Workflow for developing an oral formulation of this compound.
References
- 1. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Formulation and Interaction Strategies to Enhance the Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Milataxel Resistance in Cell Lines
Welcome to the technical support center for troubleshooting milataxel resistance. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected or diminished efficacy of this compound in their cell line experiments. The following guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable taxane with potential antineoplastic activity.[1] Like other taxanes, its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1][2] By binding to and stabilizing tubulin, this compound inhibits microtubule depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inhibiting cell division and tumor cell proliferation.[1] A key characteristic of this compound is that it appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[1][3]
Q2: My cell line is showing reduced sensitivity to this compound. How can I confirm this is acquired resistance?
Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time. To confirm acquired resistance to this compound, you should:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on your parental (non-resistant) cell line.
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[4][5]
-
Compare IC50 Values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is a strong indicator of acquired resistance.[4][5][6]
-
Control for Genetic Drift: It is crucial to culture a parallel parental cell line in a drug-free medium to ensure that the observed changes are due to drug exposure and not spontaneous genetic changes in the cell line over time.[4]
Illustrative Example of a Shift in IC50 Indicating Resistance:
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 10 | 1 |
| This compound-Resistant MCF-7 | 150 | 15 |
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented due to its discontinued clinical development, resistance is likely to occur through mechanisms similar to other taxanes.[3][7][8][9] These can be broadly categorized as:
-
Target Alterations: Changes in the drug's target, tubulin.
-
Reduced Intracellular Drug Concentration: Increased drug efflux or altered drug metabolism.
-
Altered Apoptotic Signaling: Defects in the pathways that lead to programmed cell death.
-
Activation of Bypass Signaling Pathways: Activation of alternative pathways that promote cell survival.
The following sections provide detailed troubleshooting guides for each of these potential mechanisms.
Troubleshooting Guides
Issue 1: Suspected Target Alteration (Tubulin)
A common mechanism of resistance to taxanes involves alterations in β-tubulin, the direct target of the drug.[10][11] These alterations can include mutations that prevent effective drug binding or changes in the expression of different tubulin isotypes.[10][11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected tubulin alterations.
Experimental Protocols:
-
β-Tubulin Gene Sequencing:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines.
-
Design primers to amplify the coding regions of the relevant β-tubulin genes (e.g., TUBB1, TUBB3).
-
Perform PCR amplification followed by Sanger or Next-Generation Sequencing.
-
Align sequences from resistant cells to those from parental cells and reference sequences to identify mutations.
-
-
Tubulin Isotype Expression Analysis (qPCR):
-
Isolate total RNA from parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using validated primers specific for different β-tubulin isotypes (e.g., TUBB1, TUBB2A, TUBB3).
-
Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in isotype expression in resistant cells compared to parental cells.
-
Expected Quantitative Data:
| β-Tubulin Isotype | Relative mRNA Expression (Fold Change in Resistant vs. Parental) |
| TUBB1 (Class I) | 0.9 |
| TUBB2A (Class IIa) | 1.2 |
| TUBB3 (Class III) | 8.5 |
A significant upregulation of βIII-tubulin is often associated with taxane resistance.[11][13]
Issue 2: Suspected Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance (MDR), leading to the active removal of chemotherapeutic agents from the cell.[14][15][16] Although this compound is reported to be a poor substrate for P-gp, this or other ABC transporters like ABCG2 (BCRP) or ABCC1 (MRP1) could still be involved.[1][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected drug efflux.
Experimental Protocols:
-
Western Blot for ABC Transporters:
-
Prepare total cell lysates from parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for P-gp (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect with a secondary antibody and visualize bands. Quantify band intensity to compare expression levels.
-
-
Drug Efflux Functional Assay (e.g., using Rhodamine 123 for P-gp):
-
Incubate both parental and resistant cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123).
-
Wash the cells and measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.
-
Resistant cells with high efflux activity will show a faster decrease in fluorescence compared to parental cells.
-
The assay can be repeated in the presence of a specific inhibitor (e.g., verapamil for P-gp) to confirm transporter-mediated efflux.[18]
-
Expected Quantitative Data:
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Parental | None | 1000 |
| Resistant | None | 250 |
| Resistant | Verapamil | 950 |
A restoration of fluorescence in the presence of an inhibitor indicates that the reduced accumulation is due to the activity of the targeted efflux pump.
Issue 3: Suspected Alterations in Apoptosis Regulation
Resistance to chemotherapy can arise from defects in the apoptotic machinery, which prevent the cell from undergoing programmed cell death in response to drug-induced stress.[19][20] A key family of proteins involved in this process is the Bcl-2 family, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[21]
Signaling Pathway Diagram:
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Troubleshooting Workflow:
-
Assess Apoptosis Levels: Treat parental and resistant cells with this compound and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or a TUNEL assay. A reduced apoptotic response in resistant cells is indicative of a potential issue in this pathway.
-
Profile Bcl-2 Family Proteins: Use Western blotting to compare the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (Bax, Bak, Bim) proteins between parental and resistant cells.[20]
-
Functional Analysis: If an anti-apoptotic protein is overexpressed, consider using a specific inhibitor (e.g., a BH3 mimetic) in combination with this compound to see if sensitivity can be restored.
Expected Quantitative Data:
| Protein | Expression Level in Resistant Cells (vs. Parental) |
| Bcl-2 | 2.5-fold increase |
| Bcl-xL | 3.0-fold increase |
| Bax | No significant change |
| Bak | No significant change |
An increased ratio of anti-apoptotic to pro-apoptotic proteins is a common hallmark of apoptosis resistance.[19]
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithnj.com [researchwithnj.com]
- 10. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetics and Expression Profile of the Tubulin Gene Superfamily in Breast Cancer Subtypes and Its Relation to Taxane Resistance [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oaepublish.com [oaepublish.com]
- 14. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 19. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Milataxel-Induced Neutropenia in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating milataxel-induced neutropenia in mouse models. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neutropenia?
This compound belongs to the taxane class of chemotherapeutic agents. Taxanes work by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (cell death) in rapidly dividing cells, such as cancer cells.[1][2]
Unfortunately, this mechanism is not specific to cancer cells. Hematopoietic stem and progenitor cells in the bone marrow, which are responsible for producing blood cells, are also highly proliferative. This compound's effect on these cells leads to a decrease in the production of neutrophils, a type of white blood cell crucial for fighting infection. This condition is known as neutropenia.
Q2: How can I establish a reliable mouse model of this compound-induced neutropenia?
Since this compound is a taxane, protocols for other well-established taxanes like paclitaxel or docetaxel can be adapted. A common approach is to administer a single dose of the taxane and monitor neutrophil counts over time.
Experimental Protocol: Induction of Neutropenia with a Taxane Agent
-
Objective: To establish a murine model of taxane-induced neutropenia.
-
Materials:
-
This compound (or paclitaxel/docetaxel) formulated in a suitable vehicle (e.g., Cremophor EL and ethanol, then diluted in saline).
-
8-10 week old mice (e.g., C57BL/6 or BALB/c).
-
Sterile syringes and needles for injection.
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets).
-
Hematology analyzer.
-
-
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 20-30 µL) from the tail vein or saphenous vein.
-
Drug Administration: Administer a single dose of the taxane via intravenous (IV) or intraperitoneal (IP) injection. A typical dose for paclitaxel is 20 mg/kg.[3] For docetaxel, a dose of 25 mg/kg can be used.[4]
-
Blood Monitoring: Collect blood samples at regular intervals (e.g., days 3, 4, 5, and 8 post-injection) to monitor the absolute neutrophil count (ANC). The neutrophil nadir (lowest point) for taxanes in mice is typically observed around day 4-5.[4]
-
Data Analysis: Plot the mean ANC over time to visualize the neutropenic window.
-
Q3: What are the primary methods for mitigating this compound-induced neutropenia in mouse models?
The most common and clinically established method is the administration of Granulocyte Colony-Stimulating Factor (G-CSF).[5] Emerging experimental approaches include the use of Toll-like receptor (TLR) agonists.
-
G-CSF: A growth factor that stimulates the production, differentiation, and function of neutrophils.[5]
-
TLR Agonists: Molecules that activate TLRs, which are part of the innate immune system. Activation of certain TLRs can lead to the release of endogenous G-CSF and other cytokines that promote neutrophil recovery.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in neutropenia between mice | Inconsistent drug administration (IV or IP injection).Biological variability among mice. | Refine injection technique for consistency.Increase the number of mice per group to improve statistical power.Ensure mice are of a similar age and weight. |
| Severe, prolonged neutropenia leading to high mortality | The dose of this compound is too high. | Perform a dose-response study to find a dose that induces significant but recoverable neutropenia.Consider a lower starting dose and titrate upwards. |
| G-CSF treatment is not effective | Timing of G-CSF administration is not optimal.Insufficient dose of G-CSF. | Administer G-CSF 24 hours after chemotherapy. Starting too early can increase toxicity to myeloid progenitors.Increase the G-CSF dose. A typical dose for recombinant murine G-CSF is 5-10 µg/kg/day, while for filgrastim (human G-CSF), a higher dose of 100-300 µg/kg/day may be needed in mice.[7] |
| Unexpected immune stimulation with TLR agonist | The specific TLR agonist used has a broad pro-inflammatory profile. | Select a TLR agonist with a more targeted effect on G-CSF induction, such as a TLR2 agonist.[6]Perform a dose-response study to find the optimal balance between neutrophil recovery and systemic inflammation. |
Quantitative Data Summary
Table 1: Paclitaxel-Induced Neutropenia in Mice
| Parameter | Value | Reference |
| Drug | Paclitaxel | [3] |
| Dose | 20 mg/kg | [3] |
| Route of Administration | Intravenous (IV) | [3] |
| Mouse Strain | Nude | [3] |
| Neutrophil Nadir | Day 8 | [3] |
| Absolute Neutrophil Count at Nadir (x10^3/µL) | ~1.0 | [3] |
Table 2: G-CSF Administration for Chemotherapy-Induced Neutropenia in Mice
| Parameter | Value | Reference |
| Agent | Recombinant Murine G-CSF | [7] |
| Dose | 5-10 µg/kg/day | [7] |
| Agent | Filgrastim (human G-CSF) | [7] |
| Dose | 100-300 µg/kg/day | [7] |
| Route of Administration | Subcutaneous (SC) | [7] |
| Timing | Start 24 hours after chemotherapy | [7] |
| Duration | Daily for 5-7 days or until neutrophil recovery | [7] |
Experimental Protocols
Protocol 1: Mitigating Taxane-Induced Neutropenia with G-CSF
-
Objective: To evaluate the efficacy of G-CSF in ameliorating taxane-induced neutropenia in mice.
-
Materials:
-
Taxane (e.g., paclitaxel at 20 mg/kg).
-
Recombinant murine G-CSF or filgrastim.
-
8-10 week old mice.
-
Standard laboratory supplies for injections and blood collection.
-
-
Procedure:
-
Animal Groups:
-
Vehicle Control: Receives vehicle only.
-
Taxane Control: Receives taxane only.
-
Taxane + G-CSF: Receives taxane and G-CSF.
-
-
Day 0: Administer the taxane to the "Taxane Control" and "Taxane + G-CSF" groups.
-
Day 1 onwards: Begin daily subcutaneous administration of G-CSF to the "Taxane + G-CSF" group.
-
Blood Monitoring: Collect blood samples on days 0, 3, 5, and 8 to monitor ANC.
-
Data Analysis: Compare the ANC nadir and the rate of neutrophil recovery between the "Taxane Control" and "Taxane + G-CSF" groups.
-
Protocol 2: Investigating TLR Agonists for Neutropenia Mitigation
-
Objective: To assess the potential of a TLR agonist to mitigate taxane-induced neutropenia.
-
Materials:
-
Taxane (e.g., paclitaxel at 20 mg/kg).
-
TLR agonist (e.g., TLR2 agonist Pam2CSK4 or TLR7/8 agonist R848). A typical dose for R848 is 100µg per mouse, administered intraperitoneally.[8]
-
8-10 week old mice.
-
Standard laboratory supplies.
-
-
Procedure:
-
Animal Groups:
-
Vehicle Control.
-
Taxane Control.
-
Taxane + TLR Agonist.
-
-
Day 0: Administer the taxane to the "Taxane Control" and "Taxane + TLR Agonist" groups.
-
Day 1 onwards: Administer the TLR agonist to the "Taxane + TLR Agonist" group. The administration schedule may vary depending on the agonist (e.g., a single dose or multiple doses over several days).
-
Blood Monitoring: Collect blood samples on days 0, 3, 5, and 8 to monitor ANC.
-
Data Analysis: Compare the ANC profiles of the three groups to determine the effect of the TLR agonist.
-
Visualizations
References
- 1. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR2 agonism reverses chemotherapy-induced neutropenia in Macaca fascicularis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TLR7/8 Agonist Treatment Induces an Increase in Bone Marrow Resident Dendritic Cells and Hematopoietic Progenitor Expansion and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Taxane Delivery to CNS Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of taxanes, such as paclitaxel, to central nervous system (CNS) tumors.
Frequently Asked Questions (FAQs)
Q1: Why is systemic delivery of paclitaxel to CNS tumors so challenging?
A1: The primary obstacle to effective paclitaxel delivery to the CNS is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective barrier composed of endothelial cells with tight junctions that restrict the passage of most substances from the bloodstream into the brain.[1] It's estimated that the BBB blocks nearly all large-molecule therapeutics and over 98% of small molecules from entering the CNS.[2] Furthermore, paclitaxel is a substrate for the P-glycoprotein (P-gp) efflux pump, which is expressed on the endothelial cells of the BBB and actively transports the drug back into the bloodstream, further limiting its brain accumulation.[3][4]
Q2: What are the main strategies being explored to overcome the blood-brain barrier for taxane delivery?
A2: Several promising strategies are under investigation to enhance taxane delivery to CNS tumors:
-
Nanoparticle-based delivery systems: Encapsulating taxanes in nanoparticles, such as liposomes or polymeric nanoparticles, can improve their ability to cross the BBB.[1][5][6] These nanoparticles can be engineered to have specific surface properties that facilitate transport.[1]
-
Local delivery: Directly administering the drug into the tumor site bypasses the BBB altogether.[2][7][8] Methods include surgically implanted biodegradable polymers and convection-enhanced delivery.[2][7]
-
Blood-Brain Barrier Disruption (BBBD): Transiently opening the BBB allows for increased drug penetration. Techniques being explored include the use of osmotic agents (like mannitol), focused ultrasound with microbubbles, and pharmacological agents.[2][9]
-
Inhibition of Efflux Pumps: Co-administration of P-gp inhibitors, such as valspodar (PSC833), has been shown to increase paclitaxel concentrations in the brain.[4]
-
Development of new taxane analogues: Next-generation taxanes, like cabazitaxel, have been designed to be poorer substrates for P-gp, showing enhanced brain penetration compared to paclitaxel.[10]
Q3: Are there any clinically approved methods for local delivery of chemotherapy for brain tumors?
A3: Yes, Gliadel® wafers are an FDA-approved treatment for malignant gliomas.[8] These are biodegradable polymers containing the chemotherapeutic agent BCNU that are implanted into the surgical cavity after tumor resection.[8] While this is not a taxane-based therapy, it demonstrates the clinical viability of local delivery to bypass the BBB.[8]
Troubleshooting Guides
Problem 1: Low in vivo efficacy of nanoparticle-formulated paclitaxel in a glioblastoma mouse model despite promising in vitro results.
| Possible Cause | Troubleshooting Suggestion |
| Poor BBB Penetration | 1. Characterize nanoparticle surface properties: Densely coating nanoparticles with polyethylene glycol (PEG) can reduce adhesive interactions with the brain's extracellular matrix and improve diffusion.[5][11][12] 2. Incorporate targeting ligands: Attaching ligands that bind to receptors on brain endothelial cells (e.g., transferrin receptor) can promote receptor-mediated transcytosis.[6] |
| P-gp Efflux | 1. Co-administer a P-gp inhibitor: Test the efficacy of your nanoparticle formulation in combination with a known P-gp inhibitor.[4] 2. Use a taxane analogue with low P-gp affinity: Consider switching to a taxane like cabazitaxel, which has been shown to have better brain penetration.[10] |
| Inadequate Tumor Accumulation | 1. Optimize nanoparticle size: Nanoparticles around 70 nm have shown improved diffusion compared to larger particles.[11][12] 2. Utilize focused ultrasound: Low-intensity pulsed ultrasound with microbubbles can transiently permeabilize the BBB in the tumor region, enhancing nanoparticle accumulation.[9] |
| Instability of the Formulation | 1. Assess in vivo stability: Characterize the stability of your nanoparticle formulation in plasma to ensure the drug is not prematurely released. 2. Modify the nanoparticle core and shell: Adjust the composition of your nanoparticles to improve drug retention and stability in the bloodstream. |
Problem 2: Neurotoxicity observed in animal models following intracranial administration of paclitaxel.
| Possible Cause | Troubleshooting Suggestion |
| High Local Drug Concentration | 1. Use a controlled-release formulation: Employ biodegradable microspheres or polymers to achieve a sustained, lower-dose release of paclitaxel over time.[7] 2. Titrate the administered dose: Perform a dose-response study to identify the maximum tolerated dose for intracranial administration. |
| Toxicity of the Vehicle/Solvent | 1. Investigate alternative formulations: The vehicle used to dissolve paclitaxel, such as Cremophor EL, can have its own toxicity.[9] Explore albumin-bound paclitaxel (Abraxane) or other less toxic formulations.[9] 2. Conduct vehicle-only control experiments: Administer the vehicle without paclitaxel to determine if the observed toxicity is due to the solvent. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Paclitaxel Formulations in Glioblastoma Models
| Formulation | Animal Model | Outcome | Reference |
| Paclitaxel + Valspodar (P-gp inhibitor) | Nude mice with intracerebral U-118 MG glioblastoma | 90% reduction in tumor volume compared to paclitaxel alone. | [4] |
| Paclimer (polilactofate microspheres) | Fischer 344 rats with 9L gliosarcoma | Doubled median survival (35 days vs. 16 days for control). | [7] |
| Densely PEGylated PLGA Nanoparticles | Mice with established brain tumors | Significantly delayed tumor growth compared to unencapsulated paclitaxel. | [5][11] |
| Cabazitaxel | Mice with intracranial human glioblastoma xenografts | Superior antitumor activity compared to docetaxel at both early and advanced stages. | [10] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Nanoparticle Diffusion in Brain Tissue
This protocol is adapted from studies evaluating the diffusion of nanoparticles in brain tissue.[11][12]
-
Nanoparticle Preparation: Synthesize fluorescently labeled paclitaxel-loaded nanoparticles (e.g., using a PLGA-PEG block copolymer). Characterize the size, zeta potential, and drug loading of the nanoparticles.
-
Animal Model: Utilize a rodent model with an established intracranial glioma (e.g., 9L gliosarcoma in rats).
-
Intracranial Injection: Under anesthesia and using a stereotactic frame, inject a small volume (e.g., 0.5 µL) of the nanoparticle suspension directly into the tumor or the contralateral normal brain.
-
Tissue Collection and Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), perfuse the animals and collect the brains. Cryosection the brains and perform fluorescence microscopy to visualize the distribution of the nanoparticles from the injection site.
-
Data Analysis: Quantify the spread of the fluorescent signal from the injection site to determine the diffusion coefficient of the nanoparticles in the brain parenchyma.
Protocol 2: In Vivo Assessment of BBB Penetration with a P-gp Inhibitor
This protocol is based on the methodology used to demonstrate increased paclitaxel brain uptake with a P-gp inhibitor.[4]
-
Animal Model: Use nude mice for this study.
-
Drug Administration:
-
Control Group: Administer paclitaxel intravenously.
-
Experimental Group: Administer a P-gp inhibitor (e.g., valspodar) orally, followed by an intravenous injection of paclitaxel.
-
-
Tissue and Plasma Collection: At a predetermined time point after paclitaxel administration (e.g., 2 hours), collect blood samples and harvest the brains.
-
Sample Processing: Homogenize the brain tissue. Extract paclitaxel from both the plasma and brain homogenates using an appropriate solvent.
-
Quantification: Use high-performance liquid chromatography (HPLC) to quantify the concentration of paclitaxel in the plasma and brain tissue.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio for both the control and experimental groups to determine the effect of the P-gp inhibitor on paclitaxel's ability to cross the BBB.
Visualizations
References
- 1. imrpress.com [imrpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-Penetrating Nanoparticles Improve Paclitaxel Efficacy in Malignant Glioma Following Local Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle drug delivery system for the treatment of brain tumors: Breaching the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polilactofate microspheres for Paclitaxel delivery to central nervous system malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Delivering albumin-bound paclitaxel across the blood-brain barrier for gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can taxanes provide benefit in patients with CNS tumors and in pediatric patients with tumors? An update on the preclinical development of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain-penetrating nanoparticles improve paclitaxel efficacy in malignant glioma following local administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Stabilizing Milataxel for Long-Term Storage
Welcome to the Technical Support Center for Milataxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel, orally bioavailable taxane analogue.[1] Like other taxanes, it functions as a tubulin inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2] A key feature of this compound is that it appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, which may make it effective against multidrug-resistant tumors.[1]
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C44H55NO16[1][3] |
| Molecular Weight | 853.90 g/mol [1] |
| CAS Number | 393101-41-2[1][3] |
| Solubility | Soluble in DMSO, insoluble in water.[1] |
| Appearance | Not specified in available literature. |
Q2: What are the primary degradation pathways for taxanes like this compound?
While specific degradation pathways for this compound have not been extensively published, based on data from related taxanes like paclitaxel, the primary degradation mechanisms are likely to be:
-
Hydrolysis: Taxanes contain several ester functional groups that are susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] This can lead to the cleavage of the side chain or other ester linkages, resulting in inactive degradation products.
-
Epimerization: The chiral center at the C-7 position of the taxane core is prone to epimerization in aqueous solutions, particularly under basic conditions.[4] This structural change can significantly reduce the biological activity of the compound.
-
Oxidation: Although less common, oxidative degradation can occur, potentially targeting various parts of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of taxanes.[6] A major photodegradation product of paclitaxel involves the formation of a C3-C11 bridge.[6]
Q3: What are the recommended general storage conditions for this compound?
For long-term stability, this compound should be stored in a dry, dark environment.[1] Specific temperature recommendations are:
It is crucial to protect this compound from light and moisture to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
Problem 1: Precipitation of this compound from solution.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. The use of inappropriate solvents or exceeding the solubility limit can lead to precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: Use a suitable organic solvent such as DMSO for initial stock solutions.[1] For aqueous buffers, consider the use of solubilizing excipients.
-
Excipient Use: Employ solubilizing agents such as Cremophor® EL, polysorbate 80, or cyclodextrins to enhance aqueous solubility. The choice and concentration of the excipient should be optimized for your specific application.
-
Concentration: Ensure that the final concentration of this compound in the solution does not exceed its solubility under the given conditions (e.g., pH, temperature, and co-solvent concentration).
-
pH Adjustment: The pH of the solution can significantly impact the solubility of taxanes. For paclitaxel, a pH range of 3-5 is optimal for stability in aqueous solutions.[5] Investigate the optimal pH for this compound solubility and stability in your formulation.
-
Problem 2: Loss of biological activity of this compound over time.
-
Possible Cause: Chemical degradation of this compound due to improper storage conditions.
-
Troubleshooting Steps:
-
Temperature Control: Adhere strictly to the recommended storage temperatures (-20°C for long-term).[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Light Protection: Store all this compound-containing solutions and solid materials in light-resistant containers (e.g., amber vials) or in the dark to prevent photodegradation.[6]
-
pH Stability: If working with aqueous solutions, ensure the pH is maintained within a stable range. As a starting point, a slightly acidic pH (e.g., 4-5) is often optimal for taxane stability.[5] Use appropriate buffer systems to control the pH.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause: Variability in the concentration or integrity of this compound in the working solutions.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh working solutions from a recently thawed stock aliquot for each experiment to ensure consistent concentration and minimize the impact of degradation.
-
Quantification: Regularly verify the concentration of your stock and working solutions using a validated analytical method, such as HPLC.
-
Formulation Effects: Be aware that solubilizing excipients (e.g., Cremophor® EL) can have their own biological effects. Always include appropriate vehicle controls in your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound with improved stability.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-resistant microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, chemical-resistant container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-resistant tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. Note: This is a general guideline and specific conditions may need to be optimized.
-
Materials:
-
This compound stock solution (e.g., in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-intensity light source (e.g., UV lamp)
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity of taxanes in basic conditions. Neutralize the solution before HPLC analysis.
-
Oxidation: Mix the this compound stock solution with 3% H2O2 and incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample or a solution of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a high-intensity light source for a defined period.
-
Analysis: Analyze the stressed samples at each time point by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Data Presentation
Table 2: Hypothetical Long-Term Stability Data for this compound Formulation
This table is a template. Actual data should be generated from experimental studies.
| Storage Condition | Time Point | % Remaining this compound | Appearance of Degradation Products (Peak Area %) |
| -20°C (Protected from Light) | 0 months | 100% | Not Detected |
| 6 months | 99.5% | < 0.1% | |
| 12 months | 99.1% | 0.2% | |
| 24 months | 98.5% | 0.4% | |
| 4°C (Protected from Light) | 0 months | 100% | Not Detected |
| 1 month | 98.2% | 0.5% | |
| 3 months | 95.8% | 1.8% | |
| 6 months | 92.1% | 3.5% | |
| 25°C (Protected from Light) | 0 days | 100% | Not Detected |
| 7 days | 90.3% | 5.2% | |
| 14 days | 82.5% | 9.8% | |
| 25°C (Exposed to Light) | 0 hours | 100% | Not Detected |
| 8 hours | 85.7% | 8.9% | |
| 24 hours | 70.1% | 18.2% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. pci.com [pci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel Photodegradant | For Research Use [benchchem.com]
Validation & Comparative
Milataxel vs. Paclitaxel: A Comparative Guide for Researchers in P-glycoprotein Overexpressing Cells
For Immediate Release
This guide provides a comprehensive, data-driven comparison of milataxel and paclitaxel, with a specific focus on their performance in cancer cell lines overexpressing the P-glycoprotein (P-gp) transporter, a key mechanism of multidrug resistance. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Paclitaxel, a cornerstone of chemotherapy, is a potent microtubule stabilizer. However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. This compound (also known as MAC-321), a novel taxane analogue, has been developed to overcome this limitation. Preclinical data robustly demonstrates that this compound retains significant cytotoxic activity in cancer cell lines that have developed high levels of resistance to paclitaxel due to P-gp overexpression. This guide synthesizes the available preclinical data to provide a direct comparison of these two compounds.
Mechanism of Action and P-glycoprotein Interaction
Both paclitaxel and this compound are taxanes that function by binding to β-tubulin, promoting tubulin polymerization and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The critical difference between the two compounds lies in their interaction with P-glycoprotein. Paclitaxel is a well-established substrate for P-gp, which actively transports the drug out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1] In contrast, this compound is designed to be a poor substrate for P-gp. This reduced affinity for the efflux pump allows this compound to accumulate to effective cytotoxic concentrations within P-gp overexpressing cells, thus circumventing this major resistance mechanism.[2]
References
Milataxel vs. Docetaxel: A Comparative Analysis in Taxane-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of milataxel and docetaxel, with a focus on their efficacy in taxane-resistant cancer models. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these two taxane compounds.
Executive Summary
Taxane-based chemotherapies, including docetaxel, are mainstays in the treatment of various solid tumors. However, the development of drug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump, significantly limits their clinical utility. This compound (also known as MAC-321), a novel analogue of docetaxel, has been developed to overcome this resistance. Preclinical studies have demonstrated that this compound exhibits superior activity against cancer models that are resistant to traditional taxanes like docetaxel.[1][2] This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to these two compounds.
Comparative Efficacy in Taxane-Resistant Models
This compound has shown significant promise in overcoming P-glycoprotein-mediated resistance, a common mechanism of resistance to docetaxel and paclitaxel.[1][2][3]
In Vitro Cytotoxicity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) demonstrates this compound's potent activity across a panel of tumor cell lines, including those with high levels of P-gp expression. In the P-gp-overexpressing KB-V1 cell line, the resistance to this compound was found to be significantly lower (80-fold) compared to that of docetaxel (670-fold) and paclitaxel (1400-fold).[1][2]
| Cell Line | P-gp Expression | This compound (MAC-321) IC50 (nM) | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) |
| A2780 | Low | 1.1 | 1.0 | 2.2 |
| HCT-15 | Moderate | 2.5 | 11.0 | 25.0 |
| SW620 | Moderate | 1.9 | 8.0 | 15.0 |
| KB-3-1 | Low | 0.6 | 0.5 | 1.1 |
| KB-8-5 | Moderate | 1.3 | 6.0 | 12.0 |
| KB-V1 | High | 48.0 | 335.0 | 1540.0 |
Data compiled from Sampath et al., Mol Cancer Ther 2003;2:873-84.[1][2]
In Vivo Antitumor Activity
In vivo studies using xenograft models of human tumors that overexpress P-glycoprotein have further substantiated the superior efficacy of this compound. This compound demonstrated significant tumor growth inhibition in models where paclitaxel was ineffective.[1][2]
| Tumor Model | P-gp Expression | Treatment | Tumor Growth Inhibition (%) |
| KB-8-5 | Moderate | This compound (oral) | Partial to complete |
| KB-V1 | High | This compound (oral) | Partial to complete |
| HCT-15 | Moderate | This compound (oral) | Partial to complete |
| KB-8-5 | Moderate | Paclitaxel (i.v.) | Ineffective |
| KB-V1 | High | Paclitaxel (i.v.) | Ineffective |
| HCT-15 | Moderate | Paclitaxel (i.v.) | Ineffective |
Data summarized from Sampath et al., Mol Cancer Ther 2003;2:873-84.[1][2]
Mechanism of Action and Resistance
Both docetaxel and this compound are microtubule-stabilizing agents.[1][4] They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[4][5]
The primary mechanism of resistance to docetaxel involves the overexpression of the multidrug resistance gene MDR1, which encodes for P-glycoprotein.[3] P-gp is a transmembrane efflux pump that actively removes taxanes from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.
This compound is a poor substrate for P-glycoprotein.[1][2] This characteristic allows this compound to accumulate to effective cytotoxic concentrations within cancer cells that overexpress P-gp, thus overcoming this major mechanism of taxane resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (both taxane-sensitive and resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or docetaxel for a specified period (e.g., 72 hours).
-
MTT Addition: Following drug incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Studies
-
Cell Implantation: Human tumor cells (e.g., KB-8-5, KB-V1, HCT-15) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound (e.g., orally), docetaxel (e.g., intravenously), or a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Mechanism of action for this compound and docetaxel.
This compound overcomes P-gp mediated docetaxel resistance.
Workflow for in vivo comparison of antitumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Hydrophilic Taxane Analogues Inhibit Growth of Cancer Cells [journal.waocp.org]
Validating Milataxel Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the preclinical efficacy of Milataxel, a novel taxane analogue, in patient-derived xenograft (PDX) models. While specific quantitative data for this compound in PDX models is not publicly available, this document outlines the established methodologies and potential comparisons to standard-of-care taxanes, paclitaxel and docetaxel.
Executive Summary
This compound is an orally bioavailable taxane with a mechanism of action similar to other taxanes, involving the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1] A distinguishing feature of this compound is its potential to overcome multidrug resistance, as it is a poor substrate for the P-glycoprotein (P-gp) efflux pump. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a highly predictive preclinical model for evaluating anti-cancer drug efficacy due to their retention of the primary tumor's heterogeneity and microenvironment. This guide details the experimental protocols for assessing this compound's efficacy in PDX models and provides a comparative context with established taxanes.
Comparative Analysis: this compound vs. Standard-of-Care Taxanes
A direct comparative efficacy study of this compound against paclitaxel and docetaxel in various solid tumor PDX models would be invaluable for determining its potential clinical utility. The following table outlines a hypothetical structure for presenting such comparative data.
Table 1: Hypothetical Comparative Efficacy of Taxanes in Solid Tumor PDX Models
| PDX Model (Tumor Type) | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI, %) | Objective Response Rate (ORR, %) | Mean Survival (Days) |
| Pancreatic Ductal Adenocarcinoma (PDAC-001) | Vehicle Control | - | 0 | 0 | 30 |
| This compound | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Paclitaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Docetaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Non-Small Cell Lung Cancer (NSCLC-002) | Vehicle Control | - | 0 | 0 | 28 |
| This compound | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Paclitaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Docetaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Triple-Negative Breast Cancer (TNBC-003) | Vehicle Control | - | 0 | 0 | 35 |
| This compound | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Paclitaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] | |
| Docetaxel | [Dose] mg/kg, [Schedule] | [Data] | [Data] | [Data] |
Data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from preclinical studies.
Mechanism of Action: Microtubule Stabilization
This compound, like other taxanes, exerts its cytotoxic effects by interfering with the normal function of microtubules.
Caption: this compound's mechanism of action, leading to apoptosis.
Experimental Protocols
The following section details the methodologies for conducting a preclinical efficacy study of this compound using patient-derived xenografts.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
Implantation: A small fragment of the viable tumor tissue (typically 20-30 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mouse).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then excised, fragmented, and can be passaged to subsequent cohorts of mice for expansion.
In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the expanded cohort reach a designated volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: this compound and comparator drugs (e.g., paclitaxel, docetaxel) are administered to their respective cohorts according to a predetermined dose and schedule. The vehicle used for drug formulation is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Key efficacy endpoints include Tumor Growth Inhibition (TGI), Objective Response Rate (ORR), and overall survival.
Caption: Workflow for a PDX-based efficacy study.
Conclusion
The evaluation of this compound in patient-derived xenograft models represents a critical step in its preclinical development. This guide provides the necessary framework for conducting such studies and for comparing its efficacy against current standards of care. The generation of robust, quantitative data from these models will be essential to inform the future clinical development of this compound for the treatment of solid tumors.
References
Comparative Analysis of Side Effects: Milataxel and Other Taxanes
A comprehensive review for researchers and drug development professionals
In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of various solid tumors. This guide provides a detailed comparative analysis of the side effects associated with the novel taxane analog, Milataxel, alongside the well-established taxanes, Paclitaxel and Docetaxel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicity profiles of these microtubule-stabilizing agents.
Executive Summary
This compound, a novel taxane analog, has demonstrated enhanced preclinical activity, particularly in cell lines overexpressing P-glycoprotein.[1][2][3] However, clinical development has been hampered by significant toxicity.[1][4] This guide synthesizes available clinical data on the adverse effects of this compound and contrasts them with the known side effect profiles of Paclitaxel and Docetaxel. A phase II study of this compound in patients with advanced colorectal cancer revealed a high incidence of severe adverse events, including neutropenia, leukopenia, dehydration, neuropathy, diarrhea, and thrombocytopenia.[1][2][3] Notably, life-threatening neutropenic sepsis and diarrhea were also reported, leading to discontinuation of some trials.[1][4]
Comparative Side Effect Profile
The following table summarizes the incidence of Grade 3/4 adverse events observed with this compound in a phase II clinical trial and provides a general comparison with the known severe side effects of Paclitaxel and Docetaxel. It is important to note that the data for this compound is from a single study in a specific patient population and may not be directly comparable to the extensive data available for Paclitaxel and Docetaxel.
| Adverse Event | This compound (Grade 3/4) | Paclitaxel (Common Severe Side Effects) | Docetaxel (Common Severe Side Effects) |
| Neutropenia | 57%[1][2][3] | Yes (often dose-limiting) | Yes (often dose-limiting, generally higher incidence than paclitaxel)[5][6] |
| Leukopenia | 27%[1][2][3] | Yes | Yes |
| Neuropathy | 16%[1][2][3] | Yes (peripheral neuropathy is common)[5][6] | Yes (peripheral neuropathy is common) |
| Diarrhea | 14%[1][2][3] | Yes | Yes |
| Dehydration | 14%[1][2][3] | Less common | Can be associated with diarrhea and other GI toxicities |
| Thrombocytopenia | 14%[1][2][3] | Yes | Yes |
| Neutropenic Sepsis | Reported (life-threatening)[1][2][3] | Can occur as a complication of severe neutropenia | Can occur as a complication of severe neutropenia |
| Fluid Retention | Not prominently reported | Less common | More frequent and can be severe[5][6] |
| Hypersensitivity Reactions | Not prominently reported | Yes (requires premedication) | Yes (requires premedication)[7] |
| Myalgia/Arthralgia | Not prominently reported | Common | Common |
| Mucositis/Stomatitis | Not prominently reported | Common | Higher incidence than paclitaxel |
| Alopecia | Expected (class effect) | Yes (virtually universal) | Yes (virtually universal) |
Experimental Protocols
The side effect data for this compound is primarily derived from a Phase II clinical trial involving patients with advanced, previously treated colorectal cancer.
Study Design:
-
Drug: this compound (also known as MAC-321 or TL-139)
-
Dosage: 35 mg/m² administered as a 4-hour intravenous infusion every 3 weeks.[1]
-
Patient Population: 44 eligible patients with advanced colorectal cancer who had received prior treatment.[1][2][3]
-
Primary Objective: To assess the objective response rate.
-
Secondary Objectives: To evaluate time to progression, overall survival, and the safety profile of this compound.
-
Adverse Event Monitoring: Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Visualization of Key Processes
Taxane Mechanism of Action and Associated Pathways
Taxanes, including this compound, exert their cytotoxic effects by interfering with the normal function of microtubules. This diagram illustrates the general mechanism of action of taxanes and the downstream signaling pathways leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action of taxanes leading to apoptosis.
Experimental Workflow for a Phase II Clinical Trial
The following diagram outlines a typical workflow for a Phase II clinical trial designed to assess the efficacy and safety of a new drug like this compound.
Caption: Workflow of a Phase II clinical trial for a novel taxane.
Conclusion
The available data, though limited for this compound, suggests a toxicity profile characterized by a high incidence of severe hematological and gastrointestinal side effects, which may be more pronounced than those typically observed with Paclitaxel and Docetaxel at standard doses. The life-threatening nature of some of these adverse events, such as neutropenic sepsis and diarrhea, underscores the challenges in the clinical development of this novel taxane.[1][4] Further research would be necessary to explore alternative dosing schedules or patient populations where the risk-benefit ratio for this compound might be more favorable. For drug development professionals, these findings highlight the critical importance of early and thorough toxicity assessments in the development of new taxane analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C44H55NO16 | CID 6918589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles: Milataxel and Cabazitaxel
For Immediate Release
This guide provides a comprehensive comparison of the cross-resistance profiles of two taxane-based chemotherapeutic agents, Milataxel and Cabazitaxel. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to elucidate the mechanisms underlying resistance to these compounds and the potential for cross-resistance.
Introduction
Taxanes are a cornerstone of treatment for a multitude of cancers. However, the development of resistance remains a significant clinical challenge. This compound, a novel taxane analog, and Cabazitaxel, a second-generation taxane, were developed to overcome some of the resistance mechanisms that limit the efficacy of first-generation taxanes like paclitaxel and docetaxel. This guide explores the available experimental data on their cross-resistance profiles, mechanisms of action, and the signaling pathways implicated in resistance. While clinical development of this compound was discontinued due to toxicity concerns, understanding its preclinical profile provides valuable insights into taxane resistance.[1][2][3][4]
Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity data for this compound and Cabazitaxel in various cancer cell lines, including those with acquired resistance to other taxanes. It is important to note that direct head-to-head comparative studies in the same cell lines are limited.
| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (nM) | Cabazitaxel IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | Not Available | ~0.4 | [5] |
| MES-SA/Dx5 | Sarcoma | P-gp Overexpression | Not Available | 15-fold less cross-resistant than paclitaxel/docetaxel | [6][7][8] |
| MCF-7/TxT50 | Breast Cancer | P-gp Overexpression | Not Available | 9-fold less cross-resistant than paclitaxel/docetaxel | [6][7][8] |
| MCF-7/TxTP50 | Breast Cancer | Non-MDR (TUBB3 elevation) | Not Available | 9.2-fold resistant | [6] |
| C4-2B (TaxR) | Prostate Cancer | Docetaxel-resistant (ABCB1 overexpression) | Not Available | Cross-resistant | [9] |
| DU145 (TaxR) | Prostate Cancer | Docetaxel-resistant (ABCB1 overexpression) | Not Available | Cross-resistant | [9] |
| PC-3-TxR/CxR | Prostate Cancer | Cabazitaxel-resistant | Not Available | Higher resistance than docetaxel-resistant cells | [10] |
| DU145-TxR/CxR | Prostate Cancer | Cabazitaxel-resistant | Not Available | Higher resistance than docetaxel-resistant cells | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
Mechanisms of Resistance and Cross-Resistance
Both this compound and Cabazitaxel were designed to circumvent common taxane resistance mechanisms, particularly the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the ABCB1 gene.
This compound: Preclinical studies indicated that this compound has enhanced activity compared to paclitaxel and docetaxel, especially in cell lines that overexpress P-glycoprotein.[2][3][4] This suggests that this compound is a poorer substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within resistant cells.
Cabazitaxel: Cabazitaxel also demonstrates a lower affinity for P-gp compared to first-generation taxanes, contributing to its efficacy in docetaxel-resistant tumors.[10][11] However, studies have shown that acquired resistance to cabazitaxel can still be mediated by the upregulation of ABCB1.[6][7][9] Furthermore, non-P-gp mediated resistance mechanisms are significant for cabazitaxel. These include alterations in microtubule dynamics through the increased expression of βIII-tubulin (TUBB3), which can impair drug-target interaction.[6][7][8] Other identified mechanisms of cabazitaxel resistance involve the activation of survival signaling pathways such as PI3K/AKT and ERK.[11]
The following diagram illustrates the key known resistance pathways for Cabazitaxel.
Caption: Key mechanisms of resistance to Cabazitaxel.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of cross-resistance studies.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Cabazitaxel for 48-72 hours. Include an untreated control.[13]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13]
Caption: Workflow for the MTT-based cytotoxicity assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment. Taxanes typically cause a G2/M arrest.[14][15]
-
Cell Treatment: Culture cells with the desired concentrations of this compound or Cabazitaxel for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[14]
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[14][16]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[14][16]
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.[15]
-
Analysis: Deconvolute the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[15]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of cabazitaxel‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Milataxel: A Novel Taxane Demonstrating Efficacy in Cisplatin-Resistant Tumors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin resistance remains a significant hurdle in the effective treatment of various cancers. In the quest for novel therapeutic agents capable of overcoming this challenge, the taxane analogue Milataxel (also known as TL-139 or MAC-321) has demonstrated promising preclinical and clinical activity. This guide provides a comprehensive comparison of this compound's efficacy against other taxanes in the context of cisplatin-resistant tumors, supported by available data and detailed experimental methodologies.
Overcoming Resistance: The this compound Advantage
This compound, a novel taxane, has shown significant promise in overcoming mechanisms of resistance that limit the efficacy of traditional chemotherapies like cisplatin and other taxanes, such as paclitaxel and docetaxel. A key feature of this compound is its apparent ability to evade efflux by P-glycoprotein (P-gp), a transmembrane pump that actively removes various chemotherapy drugs from cancer cells, leading to multidrug resistance.[1] Preclinical data suggests that this compound has enhanced activity in cell lines that overexpress P-gp, a common characteristic of taxane-resistant tumors.[1]
Furthermore, a phase II clinical trial in heavily pretreated patients with platinum-refractory non-small cell lung cancer (NSCLC) demonstrated that this compound can provide durable responses, even in patients who had previously received taxane-based therapies.[1] This clinical finding suggests that this compound may be effective against tumors that have developed resistance to both platinum agents and other taxanes.
Comparative Efficacy in Resistant Models
While direct comparative preclinical studies with quantitative IC50 values for this compound in cisplatin-resistant cell lines are not extensively available in the public domain, the available clinical data provides a strong rationale for its potential superiority in this setting. The following table summarizes the current understanding of the comparative efficacy of this compound and other taxanes in resistant tumor contexts.
| Feature | This compound | Paclitaxel | Docetaxel |
| Activity in P-gp Overexpressing Tumors | Enhanced preclinical activity reported.[1] | Reduced efficacy due to P-gp mediated efflux. | Reduced efficacy due to P-gp mediated efflux. |
| Clinical Activity in Platinum-Refractory NSCLC | Durable responses observed in a Phase II trial.[1] | Efficacy can be limited by resistance. | Efficacy can be limited by resistance. |
| Oral Bioavailability | Orally bioavailable formulation has been studied. | Primarily administered intravenously. | Primarily administered intravenously. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms by which this compound may overcome cisplatin and taxane resistance, and to provide a framework for future research, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments relevant to the study of this compound in cisplatin-resistant tumors.
Establishment of Cisplatin-Resistant Cancer Cell Lines
This protocol describes a common method for developing cisplatin-resistant cancer cell lines through continuous exposure to the drug.
-
Parental Cell Line: Begin with a well-characterized, cisplatin-sensitive cancer cell line (e.g., A2780 ovarian cancer, A549 lung cancer).
-
Initial Drug Exposure: Culture the parental cells in their recommended growth medium. Introduce a low concentration of cisplatin, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Maintain the cells in the cisplatin-containing medium. Once the cells recover and resume a stable growth rate, gradually increase the concentration of cisplatin in a stepwise manner. This process is typically carried out over several months.
-
Selection and Maintenance: The resulting cell population will be enriched for cells that are resistant to cisplatin. The resistant cell line should be continuously cultured in the presence of the final concentration of cisplatin to maintain the resistant phenotype.
-
Verification of Resistance: The resistance of the established cell line should be confirmed by determining its IC50 value for cisplatin and comparing it to the parental cell line using a cell viability assay (see Protocol 2). An increase in the IC50 value indicates the development of resistance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs on cancer cell lines.
-
Cell Seeding: Seed both the parental and cisplatin-resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in the appropriate cell culture medium. Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (medium with the drug solvent).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug in both the parental and resistant cell lines.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cisplatin-resistant tumors. Its ability to circumvent P-gp-mediated efflux and its demonstrated clinical activity in platinum-refractory cancers highlight its potential to address a significant unmet need in oncology. Further preclinical studies with direct comparative data are warranted to fully elucidate its efficacy and mechanism of action in this challenging setting. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Oral Paclitaxel Formulations Challenge Intravenous Administration in Cancer Therapy
A comprehensive comparison of the efficacy, safety, and experimental protocols of oral paclitaxel in combination with encequidar versus traditional intravenous paclitaxel reveals a paradigm shift in taxane-based chemotherapy. While the combination of oral paclitaxel and encequidar has demonstrated significant clinical advantages in late-stage trials, the development of another oral taxane, milataxel, has been hampered by toxicity concerns.
For decades, paclitaxel, a cornerstone of chemotherapy regimens for various cancers, has been administered intravenously. This route of administration, however, is associated with hypersensitivity reactions and requires patient visits to infusion centers. The quest for an oral formulation has led to the development of novel strategies to overcome paclitaxel's poor oral bioavailability, primarily due to the efflux pump P-glycoprotein (P-gp) in the gastrointestinal tract.
This guide provides a detailed comparison of the efficacy and experimental data for the most prominent oral paclitaxel formulation—paclitaxel co-administered with the P-gp inhibitor encequidar (commercially known as Oraxol)—against standard intravenous (IV) paclitaxel. Additionally, it will separately summarize the available information on this compound, a distinct taxane analog that has been investigated in an oral form.
Oral Paclitaxel and Encequidar: A Head-to-Head Comparison with Intravenous Paclitaxel
The most robust data for an oral paclitaxel formulation comes from the Phase III clinical trial KX-ORAX-001, which compared the efficacy and safety of oral paclitaxel plus encequidar (oPac+E) to intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.
Mechanism of Action: Enabling Oral Absorption
The key to the success of this oral paclitaxel formulation lies in the co-administration of encequidar, a minimally absorbed, potent inhibitor of P-glycoprotein. P-gp, an efflux pump located in the intestinal cells, actively transports paclitaxel back into the gut lumen, preventing its absorption into the bloodstream. Encequidar effectively blocks this pump, allowing paclitaxel to be absorbed orally and reach therapeutic concentrations in the body.
In Vitro Showdown: A Comparative Analysis of Milataxel and Larotaxel Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the cytotoxic profiles of two taxane analogues, Milataxel and Larotaxel. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of these compounds for further investigation.
Executive Summary
This guide delves into the in vitro cytotoxic activity of this compound and Larotaxel, two members of the taxane class of anticancer agents. While both drugs share the fundamental mechanism of disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis, key differences in their efficacy, particularly against multidrug-resistant cancer cells, are of significant interest. This comparison summarizes available quantitative data, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the key signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity
Direct head-to-head comparative studies detailing the in vitro cytotoxicity of this compound and Larotaxel are limited in the public domain. However, data from individual preclinical studies provide insights into their relative potency, especially in the context of P-glycoprotein (P-gp) mediated multidrug resistance.
Larotaxel, on the other hand, has been more extensively characterized in vitro, with illustrative data demonstrating its potency in both drug-sensitive and P-gp overexpressing cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity of Larotaxel in Sensitive and Resistant Cancer Cell Lines [4]
| Cell Line Type | Drug | IC50 (nM) | Resistance Factor* |
| Parental (Sensitive) | Larotaxel | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | Larotaxel | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)
The data in Table 1 suggests that Larotaxel is significantly less affected by P-gp overexpression compared to paclitaxel and docetaxel, indicating its potential to overcome this common mechanism of drug resistance.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of cytotoxic data across different studies, detailed experimental protocols are crucial. The following are standardized protocols for two common colorimetric assays used to determine in vitro cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[5]
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Larotaxel (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the taxane compounds in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium and add 100 µL of the medium containing different drug concentrations to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Larotaxel
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After drug incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plates at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates four to five times with slow-running tap water.
-
Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the optical density at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 as described in the MTT assay protocol to determine the IC50 value.
-
Signaling Pathways
The cytotoxic effects of taxanes like this compound and Larotaxel are primarily mediated through their interaction with microtubules, leading to the induction of apoptosis. The signaling cascades involved are complex and can be cell-type dependent.
Taxane-Induced Apoptosis
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[5]
Caption: General mechanism of action for taxane drugs.
Larotaxel and Apoptotic Signaling
Preclinical studies on Larotaxel suggest the involvement of specific signaling pathways in its induction of apoptosis. These include the activation of the TAK1-JNK pathway and the modulation of the Bcl-2 family of proteins.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Milataxel as a Poor Substrate for P-glycoprotein: A Comparative Analysis
A comprehensive evaluation of a novel taxane's interaction with the P-glycoprotein (P-gp) efflux pump is crucial for predicting its efficacy in multidrug-resistant (MDR) cancers. This guide provides a framework for assessing Milataxel's potential as a poor P-gp substrate by comparing it with established taxanes, Paclitaxel and Docetaxel. While direct experimental data for this compound is not yet publicly available, this document outlines the established methodologies and presents data for comparator compounds to guide future research and validation.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key mechanism of multidrug resistance in cancer. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Paclitaxel and Docetaxel are well-characterized P-gp substrates, and their efficacy can be significantly reduced in tumors overexpressing this transporter. A novel taxane that evades P-gp-mediated efflux would represent a significant advancement in the treatment of resistant tumors.
This guide details the standard in vitro assays used to determine if a compound is a P-gp substrate: P-gp ATPase activity assays, Calcein-AM extrusion assays, and drug transport/accumulation studies in P-gp overexpressing cell lines. Understanding these methodologies is essential for the future validation of this compound.
Comparative Data on P-glycoprotein Substrates
To provide a benchmark for the future evaluation of this compound, the following table summarizes typical findings for the known P-gp substrates, Paclitaxel and Docetaxel.
| Assay | Paclitaxel | Docetaxel | Expected Outcome for a Poor P-gp Substrate (e.g., this compound) |
| P-gp ATPase Activity | Stimulates ATPase activity | Stimulates ATPase activity | Minimal to no stimulation of ATPase activity |
| Calcein-AM Extrusion | Low inhibition of Calcein-AM efflux | Low inhibition of Calcein-AM efflux | Potent inhibition of Calcein-AM efflux (leading to increased intracellular fluorescence) |
| Drug Accumulation in P-gp Overexpressing Cells | Significantly lower accumulation compared to parental cells | Significantly lower accumulation compared to parental cells | Similar accumulation in both P-gp overexpressing and parental cells |
| Efflux Ratio (B-A/A-B Transport) | High efflux ratio (>2) | High efflux ratio (>2) | Low efflux ratio (close to 1) |
Experimental Protocols for P-glycoprotein Substrate Validation
Detailed methodologies are critical for reproducible and comparable results. The following sections outline the standard protocols for the key assays used to characterize P-gp substrates.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis stimulated by a compound, which is an indicator of its interaction with and transport by P-gp.
Principle: P-gp utilizes ATP hydrolysis to drive the efflux of substrates. Compounds that are transported by P-gp stimulate its ATPase activity.
Protocol:
-
Membrane Preparation: Isolate membranes from cells overexpressing human P-gp (e.g., Sf9 insect cells infected with a baculovirus expressing MDR1).
-
Assay Reaction: Incubate the P-gp-containing membranes with the test compound (e.g., this compound, Paclitaxel, or Docetaxel) at various concentrations in an assay buffer containing ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the ATPase activity (nmol Pi/min/mg protein) against the compound concentration. A significant increase in ATPase activity compared to the basal level indicates that the compound is a P-gp substrate. Verapamil is often used as a positive control for ATPase stimulation.
Calcein-AM Extrusion Assay
This is a fluorescence-based assay to assess the inhibitory potential of a compound on P-gp-mediated efflux.
Principle: Calcein-AM is a non-fluorescent, lipophilic dye that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic molecule calcein. P-gp can extrude Calcein-AM before it is hydrolyzed. A P-gp substrate will compete with Calcein-AM for efflux, leading to increased intracellular calcein fluorescence.
Protocol:
-
Cell Culture: Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., KB-3-1) and a P-gp overexpressing cell line (e.g., KB-V-1).
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Calcein-AM Loading: Add Calcein-AM to the cells and incubate for a defined period.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader or flow cytometer.
-
Data Analysis: A dose-dependent increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp and suggests the compound is a substrate.
Drug Transport and Accumulation Assays
These assays directly measure the transport and intracellular accumulation of a drug in cells with and without P-gp overexpression.
Principle: P-gp substrates are actively transported out of P-gp overexpressing cells, resulting in lower intracellular accumulation compared to cells lacking P-gp.
Protocol:
-
Cell Culture: Use a pair of parental and P-gp overexpressing cell lines.
-
Drug Incubation: Incubate the cells with a radiolabeled or fluorescently-tagged version of the test drug (or use a sensitive analytical method like LC-MS/MS to detect the unlabeled drug).
-
Cell Lysis and Quantification: After incubation, wash the cells to remove extracellular drug, lyse the cells, and quantify the intracellular drug concentration.
-
Efflux Ratio Determination (for Transwell assays): For polarized cells grown on Transwell inserts, the transport of the drug from the basolateral (B) to the apical (A) chamber and from the apical (A) to the basolateral (B) chamber is measured. The efflux ratio is calculated as the ratio of B-A transport to A-B transport. An efflux ratio significantly greater than 2 is indicative of active efflux.
-
Data Analysis: Compare the intracellular drug accumulation or the efflux ratio between the parental and P-gp overexpressing cells. A significantly lower accumulation or a higher efflux ratio in the P-gp overexpressing cells indicates that the drug is a P-gp substrate.
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key assays.
P-glycoprotein and Downstream Signaling
The interaction of a drug with P-gp is primarily a mechanism of resistance at the cellular membrane level and does not directly involve intricate downstream signaling pathways in the traditional sense. However, the consequence of P-gp activity – reduced intracellular drug concentration – has profound effects on all signaling pathways that the drug is intended to modulate. For taxanes like Paclitaxel, this means a failure to effectively stabilize microtubules, leading to a lack of G2/M cell cycle arrest and subsequent apoptosis.
The logical relationship can be visualized as follows:
The validation of this compound as a poor P-gp substrate holds significant promise for overcoming multidrug resistance in cancer therapy. While direct experimental evidence is eagerly awaited, the established methodologies and comparative data presented in this guide provide a clear roadmap for its evaluation. Should this compound prove to be a poor substrate for P-gp, it could offer a significant clinical advantage over existing taxanes, particularly in the treatment of refractory and resistant tumors. Further preclinical and clinical studies are warranted to fully characterize the interaction of this compound with P-gp and to realize its therapeutic potential.
A Comparative Pharmacokinetic Analysis: Milataxel vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Milataxel, a novel taxane analogue, and the widely established anticancer agent, paclitaxel. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds is crucial for optimizing therapeutic strategies and informing future drug development. This analysis is based on available preclinical and clinical data.
Key Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic properties of this compound and paclitaxel reveal notable differences, particularly in their elimination half-life. While extensive data is available for paclitaxel, the pharmacokinetic profile of this compound is less comprehensively characterized in publicly available literature. The following tables summarize the key pharmacokinetic parameters for both drugs based on available human clinical trial data.
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Study Details |
| Elimination Half-life (t½) | 64 hours[1][2] | Phase II study, intravenous administration (35 mg/m²) in advanced colorectal cancer patients.[1][2] |
| 45 hours (median; range: 20-228 hours)[3][4] | Phase I study, oral administration (25-75 mg/m²) in advanced solid tumor patients.[3][4] | |
| Area Under the Curve (AUC) | 1,708 ng·h/mL[1][2] | Phase II study, intravenous administration (35 mg/m²) in advanced colorectal cancer patients.[1][2] |
| Time to Maximum Concentration (Tmax) | < 1 hour[3][4] | Phase I study, oral administration.[3][4] |
Note: Cmax, Clearance (CL), and Volume of Distribution (Vd) data for intravenous this compound were not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Paclitaxel (Human Data - Cremophor-based Formulation)
| Parameter | Value | Study Details |
| Maximum Concentration (Cmax) | ~5.1 µM[5] | 175 mg/m² as a 3-hour infusion.[5] |
| Area Under the Curve (AUC) | Dose- and infusion-duration dependent | Exhibits non-linear pharmacokinetics.[6] |
| Clearance (CL) | ~12.0 L/h/m²[5] | 175 mg/m² as a 3-hour infusion.[5] |
| Elimination Half-life (t½) | 13.1–24.6 hours[7][8] | 75–180 mg/m² as a 24-hour infusion.[7][8] |
| Volume of Distribution (Vd) | 67 - 103 L/m² | - |
Experimental Protocols
Detailed experimental protocols for the this compound pharmacokinetic studies are not fully available in the public domain. However, based on standard practices in pharmacokinetic trials, the following methodologies are typically employed.
General Clinical Pharmacokinetic Study Protocol
A typical phase I or II clinical trial to assess the pharmacokinetics of a novel taxane like this compound would involve the following steps:
-
Patient Selection: Enrollment of patients with specific cancer types who meet predefined inclusion and exclusion criteria, including adequate organ function.[3][4]
-
Drug Administration: Intravenous infusion or oral administration of the investigational drug at a specified dose and schedule.[1][2][3][4]
-
Blood Sampling: Collection of serial blood samples at predetermined time points before, during, and after drug administration.[3]
-
Plasma Preparation: Separation of plasma from whole blood through centrifugation.
-
Bioanalysis: Quantification of the drug concentration in plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) from the plasma concentration-time data using non-compartmental or compartmental analysis.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Caption: Generalized pharmacokinetic pathway for taxanes.
Discussion of Pharmacokinetic Profiles
The available data suggests that this compound possesses a significantly longer terminal elimination half-life (45-64 hours) compared to paclitaxel (13-25 hours).[1][2][3][4][7][8] This prolonged half-life could potentially lead to a more sustained exposure of tumor cells to the cytotoxic agent, which may have implications for its dosing schedule and efficacy. However, the oral administration of this compound introduces the variable of bioavailability, which is not fully characterized in the available literature.
Paclitaxel is known for its non-linear pharmacokinetics, particularly with the Cremophor EL-based formulation, where increases in dose can lead to a disproportionately larger increase in systemic exposure.[6] This is attributed to the saturation of metabolic and elimination pathways. Preclinical studies suggest that the vehicle, Cremophor EL, plays a significant role in this non-linearity.[6] In contrast, nanoparticle albumin-bound (nab)-paclitaxel exhibits more linear pharmacokinetics. The pharmacokinetic linearity of this compound has not been explicitly described in the reviewed studies.
Conclusion
This comparative guide highlights the current understanding of the pharmacokinetic profiles of this compound and paclitaxel. While paclitaxel's pharmacokinetics are well-documented, further research is needed to provide a more complete picture of this compound's ADME properties, particularly for its intravenous formulation. A more direct and comprehensive comparison will require the public availability of more detailed pharmacokinetic data from clinical trials of intravenous this compound, including Cmax, clearance, and volume of distribution, as well as the full study protocols. Such data will be invaluable for the rational design of future clinical trials and the optimization of its therapeutic use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparative preclinical and clinical pharmacokinetics of a cremophor-free, nanoparticle albumin-bound paclitaxel (ABI-007) and paclitaxel formulated in Cremophor (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of oral MAC-321 in subjects with advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of oral MAC-321 in subjects with advanced malignant solid tumors [ouci.dntb.gov.ua]
- 5. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and Pharmacokinetic Study of Paclitaxel by 24‐Hour Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of paclitaxel by 24-hour intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Milataxel Disposal: Ensuring Laboratory Safety and Environmental Protection
Hazard Identification and Classification
Given that milataxel is a taxane analog, its hazard profile is likely to be similar to other compounds in this class, such as paclitaxel. Additionally, general hazards associated with potent anticancer agents like milademetan provide a basis for safe handling and disposal procedures. This compound should be presumed to be a hazardous substance.
Table 1: Assumed Hazard Classification for this compound Based on Similar Compounds
| Hazard Classification | Description | GHS Code (Assumed) |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage.[2] | H318/H319 |
| Skin Sensitization | May cause an allergic skin reaction.[2] | H317 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | H360 |
| Specific Target Organ Toxicity | May cause damage to organs through single or repeated exposure. | H371/H372 |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | H410 |
Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure, the following PPE and handling precautions are mandatory when working with this compound:
-
Eye Protection : Use safety glasses or goggles.[1]
-
Lab Coat : A dedicated, disposable lab coat is required.[1]
-
Ventilation : Handle this compound, particularly in powdered form, within a chemical fume hood or a containment ventilated enclosure to prevent the formation of dust and aerosols.[1]
-
General Hygiene : Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the designated work area. Wash hands thoroughly after handling the compound.[1]
Step-by-Step Disposal Protocol for this compound Waste
This compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular waste streams.[1]
-
Segregation of Waste : All items that have come into contact with this compound, including unused or expired compounds, contaminated lab supplies (e.g., vials, pipette tips, gloves, absorbent pads), and cleaning materials from spills, must be segregated from other laboratory waste.[3]
-
Waste Containment :
-
Trace Waste : Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, and labware) should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled for "Trace Chemotherapy Waste" or "Antineoplastic Waste."[4] These containers are typically yellow.[4]
-
Bulk Waste : Unused or expired this compound, partially empty vials, and materials heavily contaminated from a spill are considered "bulk" chemotherapy waste.[4] This waste must be collected in a separate, designated hazardous waste container, often black, that is clearly labeled with "Hazardous Waste," "Cytotoxic," and lists "this compound" as a constituent.[1][4]
-
-
Container Labeling and Storage : All hazardous waste containers must be kept securely sealed and stored in a designated, controlled area away from general laboratory traffic until collection.
-
Waste Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. These materials will be disposed of via incineration.[4][5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Restrict Access : Immediately secure and restrict access to the spill area.
-
Don PPE : Before cleaning, put on the appropriate PPE, including double gloves, a disposable gown, eye protection, and, for a significant powder spill, respiratory protection.[1]
-
Contain and Clean the Spill :
-
For Powder Spills : Gently cover the spill with damp absorbent pads to avoid creating dust. Do not dry sweep.[1]
-
For Liquid Spills : Cover the spill with absorbent pads.
-
-
Collect Waste : Carefully collect all contaminated absorbent materials and any broken containers. Place all cleanup materials into the designated "Bulk" hazardous waste container.[1]
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident : Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Milataxel
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent cytotoxic compounds like Milataxel is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), and operational and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents is the correct and consistent use of personal protective equipment.[1][2] All personnel handling this compound must be trained in the proper use of this equipment.[3][4]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is recommended.[1] | Provides a primary barrier against skin contact. Double gloving offers enhanced protection.[4] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin.[4] |
| Eye Protection | Safety goggles or a face shield.[1] | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment. | Necessary when there is a risk of generating aerosols.[4] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the spread of contamination outside of the handling area. |
Engineering Controls
Engineering controls are a critical component of a comprehensive safety program for handling cytotoxic drugs.[3]
Table 2: Essential Engineering Controls
| Control Measure | Description | Purpose |
| Biological Safety Cabinet (BSC) | A Class II, Type B2 BSC is preferred for handling cytotoxic agents.[4] | Provides a contained workspace to prevent the escape of hazardous aerosols.[4] |
| Closed System Transfer Devices (CSTDs) | Use when transferring the agent to minimize leaks and spills.[4] | Enhances safety during drug reconstitution and preparation.[4] |
| Ventilation | Work in a well-ventilated area. | Reduces the concentration of airborne contaminants. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal. Adherence to this workflow is crucial for minimizing risk.
Caption: Figure 1. Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of cytotoxic waste is essential to prevent environmental contamination and accidental exposure. Cytotoxic waste is generally categorized as either "trace" or "bulk" waste.[5]
Table 3: this compound Waste Disposal Plan
| Waste Type | Description | Disposal Container | Disposal Method |
| Trace Cytotoxic Waste | Items with less than 3% of the original drug remaining (e.g., empty vials, IV bags, tubing, gloves, gowns).[6][7] | Yellow, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[6][5][7] | Incineration.[7][8] |
| Bulk Cytotoxic Waste | Items with more than 3% of the original drug remaining (e.g., partially used vials, spill cleanup materials).[6] | Black, puncture-resistant, and clearly labeled "Bulk Chemotherapy Waste" or "Hazardous Waste".[6][5] | Disposal as hazardous chemical waste according to institutional and local regulations.[4][5] |
| Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Red, puncture-resistant sharps container, also labeled as "Cytotoxic Waste".[4] | Incineration.[4] |
| Unused/Expired Agent | The original vial containing the unused or expired drug. | Placed in a sealed bag and then into a bulk cytotoxic waste container.[4] | Disposal as hazardous chemical waste.[4] |
Spill Management Protocol
In the event of a this compound spill, a clear and immediate response is critical to contain the contamination and ensure personnel safety.
Caption: Figure 2. Spill Management Protocol for this compound
By adhering to these safety protocols and logistical plans, research professionals can significantly mitigate the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. hse.gov.uk [hse.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. amsmedwaste.com [amsmedwaste.com]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
